2-cyano-N-(pyrimidin-2-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQDHDUYVWOSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301187 | |
| Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90158-72-8 | |
| Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90158-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-cyano-N-(pyrimidin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 2-cyano-N-(pyrimidin-2-yl)acetamide is limited in publicly accessible scientific literature and databases. Therefore, this guide provides a comprehensive overview based on available information for the general class of N-heterocyclic cyanoacetamides and data for structurally similar compounds. The experimental protocols provided are representative and may require optimization for the specific synthesis and analysis of the title compound.
Introduction
This compound is a heterocyclic compound featuring a central acetamide linkage between a cyanoacetic acid moiety and a pyrimidin-2-amine. The constituent functional groups, particularly the cyanoacetamide and pyrimidine ring, are well-recognized pharmacophores in medicinal chemistry. The cyanoacetamide group serves as a versatile synthon for the construction of more complex heterocyclic systems, and the pyrimidine nucleus is a core structural component of numerous biologically active molecules, including nucleobases and various therapeutic agents. This document aims to provide a detailed technical overview of the known and anticipated chemical properties of this compound, along with representative experimental procedures for its synthesis and characterization.
Chemical Properties
A summary of the known and predicted chemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₇H₆N₄O | PubChem[1] |
| Molecular Weight | 162.15 g/mol | Calculated |
| Monoisotopic Mass | 162.05415 Da | PubChem[1] |
| CAS Number | Not definitively assigned. A product SKU 90158-72-8 has been noted.[2] | Commercial Vendor |
| Predicted XLogP3 | -0.3 | PubChem (predicted)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (predicted)[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (predicted)[1] |
| Rotatable Bond Count | 2 | PubChem (predicted)[1] |
| Topological Polar Surface Area | 81.9 Ų | PubChem (predicted) |
| Predicted Solubility | Low solubility in water; soluble in polar organic solvents such as DMSO and DMF. | Inferred from structure |
| Predicted Melting Point | Expected to be a solid with a relatively high melting point. | Inferred from analogous compounds |
| Predicted Boiling Point | Likely to decompose at high temperatures. | Inferred from analogous compounds |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to follow established methods for the N-acylation of heteroaromatic amines. A plausible synthetic route involves the reaction of 2-aminopyrimidine with a cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid, in the presence of a coupling agent.
Synthetic Workflow
Representative Synthetic Protocol
This protocol is adapted from the synthesis of analogous N-heterocyclic cyanoacetamides.
Materials:
-
2-Aminopyrimidine
-
Ethyl cyanoacetate
-
High-boiling point solvent (e.g., xylene or neat reaction)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyrimidine (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
The reaction mixture can be heated neat or in a minimal amount of a high-boiling solvent like xylene.
-
Heat the mixture to reflux (typically 130-140 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate is expected to form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetonitrile if necessary.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in an NMR tube.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methylene protons (CH₂) adjacent to the cyano and carbonyl groups, and characteristic signals for the pyrimidine ring protons. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the carbon of the cyano group (C≡N), the carbonyl carbon (C=O), the methylene carbon (CH₂), and the carbons of the pyrimidine ring.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.
-
Expected Absorptions:
-
~3300 cm⁻¹ (N-H stretching of the amide)
-
~2250 cm⁻¹ (C≡N stretching of the nitrile)
-
~1680 cm⁻¹ (C=O stretching of the amide I band)
-
~1580-1400 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring)
-
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Expected Result: The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 163.0614.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, the broader class of cyanoacetamides has been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[3] The pyrimidine moiety is also a key feature in many kinase inhibitors.
Hypothesized Mechanism of Action (Antimicrobial)
The cyanoacetamide scaffold can be a precursor to more complex heterocyclic systems that may interfere with essential microbial processes. A hypothetical pathway could involve the inhibition of a key bacterial enzyme.
Logical Relationship for Drug Discovery
The exploration of this compound and its derivatives in a drug discovery context would follow a logical progression from synthesis to biological evaluation.
Conclusion
This compound represents a molecule of interest for chemical and pharmaceutical research due to its combination of a reactive cyanoacetamide moiety and a biologically relevant pyrimidine ring. While specific experimental data is currently sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the chemical properties and therapeutic potential of this compound.
References
An In-depth Technical Guide to 2-cyano-N-(pyrimidin-2-yl)acetamide
This technical guide provides a comprehensive overview of 2-cyano-N-(pyrimidin-2-yl)acetamide, including its chemical identity, synthesis, and potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Compound Identification and Physicochemical Properties
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O | PubChem[2] |
| Molecular Weight | 162.15 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | C1=CN=C(N=C1)NC(=O)CC#N | PubChem[2] |
| InChI | InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12) | PubChem[2] |
| Predicted XlogP | -0.3 | PubChem[2] |
Synthesis of N-Substituted Cyanoacetamides
The synthesis of N-substituted cyanoacetamides can be achieved through several methods, most commonly by the reaction of an amine with a cyanoacetic acid derivative.[3] Another approach involves the condensation of an amine with ethyl cyanoacetate.[4] Microwave-assisted synthesis has been shown to be an efficient method for producing cyanoacetamide derivatives.[5]
This protocol is a representative example for the synthesis of an N-aryl cyanoacetamide and can be adapted for this compound by substituting the appropriate amine.
Objective: To synthesize an N-aryl-2-cyanoacetamide via condensation.
Materials:
-
Aromatic amine (e.g., aniline or a substituted aniline) (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
A mixture of the aromatic amine (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
-
The crude product is purified by recrystallization from a suitable solvent to yield the pure N-aryl-2-cyanoacetamide.[2]
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is limited, the broader class of pyrimidine and cyanoacetamide derivatives has been extensively studied and shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]
Numerous studies have reported the synthesis of pyrimidine derivatives with significant antibacterial and antifungal activity.[6][9] Similarly, various N-hetaryl-2-cyanoacetamide derivatives have demonstrated potential as anticancer agents.[10]
Table 2: Biological Activities of Representative Cyanoacetamide and Pyrimidine Derivatives
| Compound | Activity | Assay | Results | Reference |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Insecticidal | Against cowpea aphid nymphs | LC₅₀ = 0.192 ppm (24h) | [11] |
| Pyrimidine derivatives | Antibacterial | In vitro against S. aureus and E. coli | Significant inhibition zones | [9] |
| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | Anticancer | Cytotoxicity against PC3 and HepG2 cells | Active cytotoxicity | [10] |
| Phenothiazinyl cyanoacrylamides | Antioxidant | Radical scavenging activity | IC₅₀ = 37.32 µM | [12] |
A significant number of pyrimidine derivatives have been identified as protein kinase inhibitors.[7] Protein kinases are crucial enzymes in cellular signaling pathways, and their inhibition can disrupt processes essential for cancer cell proliferation and survival.[13]
The general mechanism involves the inhibitor binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[14]
Experimental Protocols for Biological Assays
This protocol describes a standard method for evaluating the antibacterial activity of synthesized compounds.
Objective: To determine the susceptibility of bacterial strains to the synthesized compounds.
Materials:
-
Synthesized compound stock solution (in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper discs
-
Standard antibiotic discs (positive control)
-
Solvent-loaded discs (negative control)
-
Incubator
Procedure:
-
Bacterial cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard).
-
A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Sterile filter paper discs are impregnated with a known concentration of the synthesized compound solution.
-
The impregnated discs, along with positive and negative control discs, are placed on the surface of the inoculated agar plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The zone of inhibition (the diameter of the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.[9]
References
- 1. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasonically Assisted N-Cyanoacylation and Synthesis of Alkyl(4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl)amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-hub.box [sci-hub.box]
- 13. ahajournals.org [ahajournals.org]
- 14. ukdiss.com [ukdiss.com]
The Pharmacological Potential of 2-Cyano-N-(pyrimidin-2-yl)acetamide Derivatives: A Technical Guide
Introduction: The 2-cyano-N-(pyrimidin-2-yl)acetamide scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel compounds with a wide spectrum of biological activities. The inherent chemical features of this core, including the pyrimidine ring—a key component of nucleic acids—and the reactive cyanoacetamide group, allow for diverse chemical modifications. These modifications have led to the development of derivatives with significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to these promising compounds, aimed at researchers and professionals in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of the core scaffold typically involves the condensation of a 2-aminopyrimidine with a cyanoacetic acid derivative, such as ethyl cyanoacetate. This reaction is often carried out under reflux in a suitable solvent like dimethylformamide (DMF) or toluene.[1][2] The resulting this compound can then be used as a key intermediate for further derivatization. Various synthetic strategies are employed to modify this core structure to enhance biological activity and explore structure-activity relationships (SAR).
A general workflow for the synthesis and subsequent screening of these derivatives is outlined below.
Caption: General workflow from synthesis to lead compound identification.
Biological Activities
Derivatives of this compound have demonstrated a remarkable range of pharmacological effects. The primary areas of investigation include their efficacy as anticancer and antimicrobial agents.
Anticancer Activity
A significant body of research has focused on the cytotoxic effects of these compounds against various human cancer cell lines. Many derivatives exhibit potent antiproliferative activity, often through the inhibition of key enzymes involved in cancer cell signaling, such as protein kinases.
Mechanism of Action: Several derivatives function as inhibitors of crucial protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Transforming growth factor-beta-activated kinase 1 (TAK1).[3][4] These kinases are pivotal in signaling pathways that regulate cell growth, proliferation, and survival, such as the MAPK and PI3K pathways.[4][5] By blocking these pathways, the compounds can induce apoptosis (programmed cell death) in cancer cells.
Caption: Simplified mechanism of anticancer action via kinase inhibition.
Quantitative Data: The in vitro cytotoxic activity is commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cyanopyridone Derivative 5a | MCF-7 (Breast) | 1.77 ± 0.10 | [3] |
| Cyanopyridone Derivative 5e | MCF-7 (Breast) | 1.39 | [3] |
| Cyanopyridone Derivative 5a | HepG2 (Liver) | 2.71 ± 0.15 | [3] |
| Pyridopyrimidine Derivative 6b | HepG2 (Liver) | 2.68 | [3] |
| 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy) Derivative 7c | MCF-7 (Breast) | 0.6 (µg/mL) | [6] |
| 2-Cyano-N-(quinolin-3-yl)acetamide (2) | Ehrlich Ascites Carcinoma | 2.14 (µg/mL) | [1] |
| Imidazopyridine Derivative 13h | (as TAK1 inhibitor) | 0.027 | [4] |
Note: Some values were reported in µg/mL and are presented as such.
Antimicrobial Activity
Derivatives have also been evaluated for their ability to inhibit the growth of various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data: The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.
| Compound Class | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Thiazole, Pyrazole, Pyridine Derivatives | E. coli (Gram -) | Moderate to High Activity |[7] | | Thiazole, Pyrazole, Pyridine Derivatives | S. aureus (Gram +) | Moderate to High Activity |[7] | | Pyridine, Thiophene, Thiadiazole Derivatives | G+ve & G-ve Bacteria | 100-500 |[8] | | Pyridine, Thiophene, Thiadiazole Derivatives | Fungi | 100-500 |[8] | | Various Synthesized Derivatives | Bacillus subtilis (Gram +) | Encouraging Efficacy |[9] | | Various Synthesized Derivatives | Candida albicans (Fungus) | Encouraging Efficacy |[9] |
Other Biological Activities
Insecticidal Activity: Certain pyridine-based derivatives have been tested for their insecticidal properties. For instance, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and its cyclized form (Compound 3) were evaluated against the cowpea aphid (Aphis craccivora).
| Compound | Target | LC50 (ppm) after 48h | Reference |
| Compound 2 | Nymphs | 0.041 | [10] |
| Compound 3 | Nymphs | 0.095 | [10] |
| Compound 2 | Adults | 0.142 | [10] |
| Compound 3 | Adults | 0.270 | [10] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of biological activities. Below are representative protocols for the synthesis and evaluation of these compounds.
General Synthesis of this compound
-
Reactant Preparation: Dissolve 2-aminopyrimidine (1 eq.) in a suitable solvent such as dry toluene or DMF.
-
Addition: Add ethyl cyanoacetate (1 eq.) to the solution.
-
Reaction: Heat the mixture under reflux for approximately 3-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][3]
-
Isolation: After completion, cool the reaction mixture to room temperature.
-
Purification: The precipitated solid product is collected by filtration, washed with a non-polar solvent like diethyl ether, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.[3]
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method to measure drug-induced cytotoxicity.[6]
Caption: Experimental workflow for the SRB cytotoxicity assay.
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified period (typically 48-72 hours).
-
Fixation: Discard the medium and fix the cells with cold 10% (w/v) Trichloroacetic Acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at approximately 540 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[11]
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable platform for the development of new therapeutic agents. The derivatives have shown significant promise, particularly in the fields of oncology and microbiology. The existing data on their anticancer activity, especially as kinase inhibitors, warrants further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Advanced studies, including in vivo animal models and detailed mechanistic investigations, are essential next steps to translate these promising laboratory findings into clinically effective treatments. Furthermore, the exploration of these derivatives against a broader range of biological targets could uncover new therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 6. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]
- 10. journal.acse.science [journal.acse.science]
- 11. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 2-cyano-N-(pyrimidin-2-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document combines predicted data with experimental methodologies and spectral data from closely related, structurally analogous compounds. This approach offers a robust framework for the characterization and understanding of this molecule for research and development purposes.
Molecular Structure and Properties
This compound possesses a molecular structure featuring a central acetamide linkage between a cyanoacetic acid moiety and a pyrimidine ring.
Molecular Formula: C H N O
SMILES: C1=CN=C(N=C1)NC(=O)CC#N
InChI Key: ZQQDHDUYVWOSSB-UHFFFAOYSA-N
Spectroscopic Data
Mass Spectrometry
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is presented in Table 1.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M+H] | 163.06143 |
| [M+Na] | 185.04337 |
| [M+K] | 201.01731 |
| [M+NH] | 180.08797 |
| Data sourced from computational predictions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of similar N-aryl cyanoacetamides, the expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d) are outlined in Tables 2 and 3.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH (amide) | 10.5 - 11.5 | Singlet | 1H |
| Pyrimidine H (aromatic) | 8.5 - 8.7 | Doublet | 2H |
| Pyrimidine H (aromatic) | 7.0 - 7.2 | Triplet | 1H |
| CH (methylene) | 3.8 - 4.2 | Singlet | 2H |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (amide) | 165 - 170 |
| Pyrimidine C (aromatic) | 158 - 162 |
| Pyrimidine C (aromatic) | 155 - 158 |
| Pyrimidine C (aromatic) | 115 - 120 |
| C≡N (nitrile) | 116 - 118 |
| CH (methylene) | 25 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed in Table 4.
Table 4: Predicted Infrared (IR) Spectral Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3200 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C≡N Stretch (nitrile) | 2240 - 2260 | Sharp, Medium |
| C=O Stretch (amide) | 1660 - 1700 | Strong |
| C=N, C=C Stretch (aromatic) | 1550 - 1650 | Medium-Strong |
| N-H Bend (amide) | 1500 - 1550 | Medium |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of N-substituted cyanoacetamides, which can be adapted for this compound.
Synthesis Workflow
A common synthetic route to N-substituted cyanoacetamides involves the condensation of an amine with a cyanoacetic acid derivative.
Caption: A generalized workflow for the synthesis of this compound.
Protocol:
-
In a round-bottom flask, dissolve 2-aminopyrimidine in a suitable solvent such as ethanol.
-
Add an equimolar amount of ethyl cyanoacetate to the solution.
-
The reaction mixture is then heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials.
-
The purified product is dried under vacuum to yield this compound.
Spectroscopic Analysis Workflow
Caption: A logical workflow for the spectroscopic characterization of the synthesized compound.
Protocols:
-
NMR Spectroscopy:
-
A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d, 0.5-0.7 mL) in an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
IR Spectroscopy:
-
An infrared spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer.
-
For a solid sample, a potassium bromide (KBr) pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) being common for this type of molecule.
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions, allowing for the determination of the molecular weight.
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound, alongside standardized protocols for its synthesis and characterization. While direct experimental data remains elusive in the public domain, the combination of predictive data and established methodologies for analogous compounds offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The provided workflows and tabulated data serve as a foundational guide for the synthesis, purification, and structural elucidation of this and other related novel chemical entities.
Potential Therapeutic Targets of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential therapeutic applications of 2-cyano-N-(pyrimidin-2-yl)acetamide based on available scientific literature. The core compound itself has limited direct biological data. The therapeutic potential is largely inferred from the activities of its chemical derivatives. Further experimental validation is required to ascertain the specific biological functions of the parent molecule.
Introduction
This compound is a heterocyclic organic compound featuring a central pyrimidine ring linked to a cyanoacetamide moiety. While this specific molecule is frequently utilized as a versatile building block in synthetic medicinal chemistry, comprehensive studies detailing its intrinsic biological activity and specific therapeutic targets are not extensively available in the public domain. However, the recurrent emergence of the this compound scaffold in a multitude of biologically active derivatives strongly suggests its potential as a pharmacologically relevant core structure. This whitepaper aims to explore the potential therapeutic targets of this compound by examining the established activities of its closely related analogues and derivatives. The primary focus will be on the most prominently reported therapeutic area for this chemical class: protein kinase inhibition . Additionally, other potential applications such as antimicrobial and insecticidal activities will be discussed.
Inferred Therapeutic Landscape
The chemical architecture of this compound provides a strategic foundation for the synthesis of compounds with diverse pharmacological profiles. Analysis of the available literature indicates that derivatives incorporating this scaffold have demonstrated significant activity in several key areas of therapeutic interest.
Primary Inferred Target Class: Protein Kinases
A substantial body of research points towards protein kinases as a primary target class for compounds derived from this compound. The pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site. The cyanoacetamide group can participate in additional hydrogen bonding and other interactions, contributing to binding affinity and selectivity.
Derivatives have shown inhibitory activity against several kinases, implicating potential applications in oncology and inflammatory diseases.
-
Transforming Growth Factor-beta Activated Kinase 1 (TAK1): Imidazopyridine derivatives containing a 2-cyanoacrylamide moiety, structurally related to this compound, have been synthesized as potent TAK1 inhibitors. TAK1 is a key signaling node in the NF-κB and MAPK pathways, which are crucial for cell survival and inflammatory responses. Inhibition of TAK1 is a promising strategy for the treatment of cancer and inflammatory disorders.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2): Novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2.[1] These receptor tyrosine kinases are critical drivers of angiogenesis and cell proliferation in various cancers, and their dual inhibition is a validated anticancer strategy.[1]
-
Phosphatidylinositol 3-Kinases (PI3Ks): The pyrimidine scaffold is a core component of numerous PI3K inhibitors. This family of lipid kinases plays a central role in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.
Secondary Inferred Activities
-
Antimicrobial Activity: Several studies have reported the synthesis of new azole and azine derivatives from this compound precursors that exhibit encouraging antibacterial and antifungal activities.[2][3] These compounds have been tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2]
-
Insecticidal Activity: A derivative, 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, has demonstrated notable insecticidal properties against the cowpea aphid (Aphis craccivora).[4]
Quantitative Data from Key Derivatives
The following tables summarize quantitative data for representative derivatives of this compound, highlighting their potential therapeutic applications.
Table 1: Kinase Inhibitory Activity of Representative Derivatives
| Derivative Class | Target Kinase(s) | IC50 (nM) | Reference Compound |
| Imidazopyridine-2-cyanoacrylamide | TAK1 | 27 | (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide |
| Cyanopyridone | VEGFR-2 | 2.71 ± 0.15 µM (against HepG2 cells) | 5a (unsubstituted phenyl) |
| Cyanopyridone | HER-2 | 1.77 ± 0.10 µM (against MCF-7 cells) | 5a (unsubstituted phenyl) |
| Pyrido[2,3-d]pyrimidine | VEGFR-2 | 2.68 ± 0.14 µM (against HepG2 cells) | 6b (4-chlorophenyl) |
Table 2: Insecticidal Activity of a Representative Derivative
| Compound | Target Organism | LC50 (ppm) - 24h | LC50 (ppm) - 48h |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Nymphs) | Aphis craccivora | 0.192 | 0.041 |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Adults) | Aphis craccivora | 1.233 | 0.142 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., TAK1, VEGFR-2, HER-2)
-
Biotinylated substrate peptide
-
ATP (at Km concentration)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound or its derivatives) dissolved in DMSO
-
Stop solution (e.g., 10 mM EDTA in assay buffer)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well microplate, add 2.5 µL of the test compound dilution.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the stop solution.
-
Add 5 µL of the detection reagent mixture.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible microplate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
-
Reagents and Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., ampicillin, gentamicin)
-
Sterile 96-well microplates
-
-
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Signaling Pathway
Caption: Inferred Kinase Inhibition Pathway.
Experimental Workflow
Caption: Drug Discovery Workflow.
Logical Relationships
Caption: Inference of Potential Targets.
Conclusion
While direct biological data for this compound is sparse, the extensive research into its derivatives provides a strong rationale for its potential as a therapeutically relevant scaffold. The most compelling evidence points towards the inhibition of protein kinases, a target class with profound implications for the treatment of cancer and inflammatory diseases. The pyrimidine core, a known ATP-mimetic, coupled with the versatile cyanoacetamide side chain, offers a promising starting point for the design of novel inhibitors. Further investigation through broad-panel screening and targeted synthesis of new analogues is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. The antimicrobial and insecticidal activities observed in some derivatives also suggest that the therapeutic landscape for this scaffold may be broader than currently appreciated.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
literature review of pyrimidinyl acetamide compounds in medicinal chemistry
An In-depth Technical Guide to Pyrimidinyl Acetamide Compounds in Medicinal Chemistry
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, famously forming the structural basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities.[2][4] When combined with an acetamide linker, the resulting pyrimidinyl acetamide compounds exhibit a remarkable spectrum of biological activities, making them a significant area of focus for drug discovery and development.[5][6]
These compounds have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents.[1][2] The acetamide group often plays a crucial role in the molecule's interaction with biological targets, contributing to binding affinity and overall efficacy.[6][7] This review delves into the synthesis, biological activities, and structure-activity relationships of pyrimidinyl acetamide compounds, presenting key data in a structured format for researchers and drug development professionals.
Synthetic Strategies for Pyrimidinyl Acetamide Compounds
The synthesis of pyrimidinyl acetamide derivatives typically involves multi-step reaction sequences. A common approach begins with the construction of the core pyrimidine ring, followed by the introduction of the acetamide side chain.
A generalized synthetic workflow involves:
-
Pyrimidine Ring Formation: Often achieved through condensation reactions. For example, a chalcone can be reacted with guanidine hydrochloride to form a 2-aminopyrimidine ring.[8]
-
Introduction of a Linker: A haloacetyl chloride, such as 2-chloroacetyl chloride, is reacted with an amino group on the pyrimidine ring to form an N-(pyrimidinyl)-2-chloroacetamide intermediate.[9]
-
Final Derivatization: The intermediate is then reacted with various nucleophiles, such as substituted anilines or other amines, to displace the chloride and yield the final pyrimidinyl acetamide derivatives.[1][9]
Below is a generalized workflow for the synthesis of these compounds.
Caption: Generalized synthetic route for pyrimidinyl acetamide derivatives.
Biological Activities and Therapeutic Potential
Pyrimidinyl acetamide derivatives have demonstrated a broad range of biological activities, which are summarized below.
Antimicrobial Activity
Numerous studies have highlighted the potent antibacterial and antifungal properties of pyrimidinyl acetamides.[1][5][9][10] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic rings attached to the pyrimidine scaffold can significantly enhance antimicrobial potency.[5]
Table 1: Antimicrobial Activity of Selected Pyrimidinyl Acetamide Compounds
| Compound ID | Test Organism | MIC (µmol/mL) | Reference |
| Ax2 | S. aureus | 0.06 | [1] |
| Ax3 | B. subtilis | 0.06 | [1] |
| Ax8 | E. coli | 0.12 | [1] |
| Ax14 | C. albicans | 0.25 | [1] |
| Compound 3 | S. aureus | 0.025 | [10] |
| Compound 13 | B. subtilis | 0.026 | [10] |
| Compound 17 | E. coli | 0.024 | [10] |
| 9c | B. subtilis | MIC < 0.05 | [8][11] |
| 10c | A. niger | MFC < 0.10 | [8] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Anticancer Activity
The antiproliferative effects of pyrimidinyl acetamides have been evaluated against various human cancer cell lines, including colorectal, breast, and liver cancer lines.[1][10][12] These compounds often exert their effects by inducing apoptosis or inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Table 2: Anticancer Activity (IC50) of Selected Pyrimidinyl Acetamide Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Ax10 | HCT116 (Colorectal) | 9.8 | [1] |
| Compound 12 | HCT116 (Colorectal) | 8.92 | [10] |
| Compound 16 | HCT116 (Colorectal) | 7.81 | [10] |
| Compound 18 | HCT116 (Colorectal) | 8.16 | [10] |
| 9b | HepG2 (Liver) | 5.81 | [12] |
| 10b | HCT-116 (Colon) | 6.11 | [12] |
| 11b | MCF-7 (Breast) | 7.12 | [12] |
| 19b | HepG2 (Liver) | 6.54 | [12] |
IC50: Half-maximal inhibitory concentration.
Kinase Inhibitory Activity
The pyrimidine scaffold is a well-known "privileged structure" for developing kinase inhibitors, as it can mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[13][14] Pyrimidinyl acetamide derivatives have been successfully designed as potent inhibitors of various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases (AURK), and Bruton's tyrosine kinase (BTK).[13][15] These inhibitors can block downstream signaling pathways essential for tumor growth and survival.
Caption: Inhibition of the EGFR signaling cascade by pyrimidinyl acetamides.
Table 3: Kinase Inhibitory Activity of Selected Pyrimidine Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 41l | AURKA | 9.3 | [16] |
| 41l | AURKB | 2.8 | [16] |
| 17 | CDK2 | 190 | [17] |
| 57 | BRAFV600E | 8 | [13] |
| LEI-401 | NAPE-PLD | ~10 | [18][19] |
NAPE-PLD: N-Acylphosphatidylethanolamine phospholipase D.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidinyl acetamide compounds is highly dependent on the nature and position of substituents on the pyrimidine ring and the terminal group of the acetamide chain.
Caption: Key regions influencing the SAR of pyrimidinyl acetamides.
Key SAR insights include:
-
Substituents on the Pyrimidine Ring: Aromatic or heteroaromatic groups at positions 4 and 6 of the pyrimidine ring are often crucial for activity, particularly for kinase inhibitors where they can form key interactions in the ATP-binding pocket.[15] As noted, electron-withdrawing groups in these positions tend to enhance antimicrobial effects.[5]
-
The Acetamide Linker: The acetamide linker itself is vital for correctly positioning the terminal substituent to interact with the target protein. Its flexibility and hydrogen bonding capability can be critical for binding affinity.[7]
-
Terminal Substituent: The group attached to the nitrogen of the acetamide moiety has a significant impact on potency and selectivity. For instance, in NAPE-PLD inhibitors, replacing a morpholine with an (S)-3-hydroxypyrrolidine group increased activity tenfold.[18][19]
Experimental Protocols
General Procedure for Synthesis of Bis-pyrimidine Acetamide Derivatives[10]
-
Synthesis of Intermediate (Chloroacetamide derivative): A solution of a bis-pyrimidine amine derivative is prepared in a suitable solvent (e.g., ethanol). 2-chloroacetyl chloride is added dropwise, and the mixture is refluxed for several hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Synthesis of Final Compounds: The N,N'-(bis(pyrimidinyl))bis(2-chloroacetamide) intermediate (0.01 mol) and a corresponding substituted aniline (0.02 mol) are dissolved in ethanol.
-
The reaction mixture is refluxed for 4-5 hours.
-
Upon completion (monitored by TLC), the mixture is cooled and poured into ice-cold water.
-
The resulting precipitate is filtered, dried, and recrystallized from a suitable solvent like methanol to yield the pure final product.
-
Structural confirmation is performed using IR, 1H/13C-NMR, Mass spectrometry, and elemental analysis.[9]
In Vitro Antimicrobial Activity Assay (Tube Dilution Technique)[10][11]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standard cell density (e.g., 105 CFU/mL).
-
Preparation of Test Compounds: Stock solutions of the synthesized pyrimidinyl acetamide compounds and standard drugs (e.g., Cefadroxil for bacteria, Fluconazole for fungi) are prepared in a solvent like DMSO.
-
Assay: A series of twofold dilutions of the test compounds are prepared in test tubes containing nutrient broth.
-
Each tube is inoculated with the standardized microbial suspension.
-
The tubes are incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that shows no visible growth (turbidity) after incubation.
In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB Assay)[1][11]
-
Cell Culture: Human cancer cells (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrimidinyl acetamide compounds for a specified period (e.g., 48 hours).
-
Cell Fixation: After incubation, the cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 540 nm. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 5. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-cyano-N-(pyrimidin-2-yl)acetamide: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-cyano-N-(pyrimidin-2-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While the specific discovery of this molecule is not well-documented in readily available literature, its chemical structure, belonging to the class of pyrimidinyl-cyanoacetamides, places it within a field of significant research interest. This document details its physicochemical properties, an inferred synthesis protocol based on established chemical reactions for analogous compounds, and explores its potential as a scaffold in the development of novel therapeutic agents and other functional molecules. The guide also presents key data in structured tables and visualizes synthetic pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and History
The precise date and discoverer of this compound are not prominently recorded in scientific literature. However, its existence and chemical identity are confirmed in chemical databases such as PubChem.[1] The history of this compound is intrinsically linked to the broader exploration of pyrimidine chemistry. Pyrimidines are a fundamental class of N-heterocyclic compounds, with the pyrimidine ring being a core component of nucleic acids (cytosine, thymine, and uracil) and various biologically active molecules.
The synthesis of N-heteroaryl amides, including those of pyrimidine, has been a long-standing area of investigation in organic chemistry. The reaction of aminopyrimidines with acylating agents is a common strategy to introduce diverse functionalities onto the pyrimidine core. Similarly, cyanoacetamide derivatives have been extensively studied as versatile building blocks in the synthesis of a wide range of heterocyclic compounds due to the reactivity of the active methylene group and the cyano function.[2][3] Therefore, the conceptualization and synthesis of this compound likely emerged from the convergence of these established areas of chemical research, aimed at exploring new chemical space for potential applications in drug discovery and materials science.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, based on data available in public chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₄O | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| CAS Number | 90158-72-8 | |
| Canonical SMILES | C1=CN=C(N=C1)NC(=O)CC#N | [1] |
| InChI Key | ZQQDHDUYVWOSSB-UHFFFAOYSA-N | [1] |
| Predicted XLogP3 | 0.3 | [1] |
| Predicted Hydrogen Bond Donor Count | 1 | [1] |
| Predicted Hydrogen Bond Acceptor Count | 4 | [1] |
| Predicted Rotatable Bond Count | 2 | [1] |
Synthesis and Experimental Protocols
Inferred Synthetic Pathway
The reaction of 2-aminopyrimidine with an activated form of cyanoacetic acid, or with a cyanoacetate ester under conditions that favor amide bond formation, is the most logical synthetic route.
Caption: Inferred synthesis of this compound.
Detailed Experimental Protocol (Inferred)
This protocol is based on analogous syntheses of related N-heteroaryl cyanoacetamides.
Materials:
-
2-Aminopyrimidine
-
Ethyl cyanoacetate
-
Pyridine (anhydrous)
-
Ethanol (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in a minimal amount of anhydrous pyridine.
-
To this solution, add ethyl cyanoacetate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Applications and Future Directions
While specific biological activities for this compound are not extensively reported, the pyrimidine and cyanoacetamide moieties are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable scaffold for the development of new therapeutic agents.
As a Precursor in Heterocyclic Synthesis
The active methylene group in the cyanoacetamide moiety is a key functional handle for further chemical transformations. It can participate in Knoevenagel condensations, Thorpe-Ziegler reactions, and other cyclization reactions to form a variety of fused and unfused heterocyclic systems.
References
2-Cyano-N-(pyrimidin-2-yl)acetamide: A Versatile Synthetic Building Block for Heterocyclic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-N-(pyrimidin-2-yl)acetamide is a multifaceted organic compound that serves as a valuable and reactive building block in the synthesis of a wide array of heterocyclic structures. Its unique molecular architecture, featuring a reactive methylene group, a cyano moiety, and a pyrimidine ring, makes it a versatile precursor for constructing diverse molecular scaffolds of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for the synthesis of related compounds and their subsequent transformations are presented, alongside a discussion of the biological significance of the resulting heterocyclic systems.
Introduction
N-substituted 2-cyanoacetamides are a well-established class of reagents in organic synthesis, prized for their utility in constructing complex molecular frameworks.[1][2] The presence of an active methylene group flanked by two electron-withdrawing groups (a carbonyl and a cyano group) imparts significant acidity to the α-protons, facilitating a variety of carbon-carbon bond-forming reactions. The incorporation of a pyrimidine ring into this scaffold, as in this compound, introduces a key pharmacophore known for its prevalence in a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. This guide will delve into the synthetic pathways to access this valuable building block and explore its reactivity in the construction of diverse heterocyclic systems.
Physicochemical Properties
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₆N₄O | [3] |
| Molecular Weight | 162.15 g/mol | [3] |
| XLogP3 | -0.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 162.05416 g/mol | [3] |
| Monoisotopic Mass | 162.05416 g/mol | [3] |
| Topological Polar Surface Area | 84.1 Ų | [3] |
| Heavy Atom Count | 12 | [3] |
| Complexity | 239 | [3] |
Synthesis of N-Substituted Cyanoacetamides
A general and widely employed method for the synthesis of N-substituted cyanoacetamides involves the condensation of a primary amine with an alkyl cyanoacetate, such as ethyl or methyl cyanoacetate.[2][4] This reaction is typically carried out under neat conditions or in a suitable solvent and can be promoted by heat or microwave irradiation.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Related Compound, 2-Cyano-N-(pyridin-4-ylmethyl)acetamide
The following protocol for a closely related compound illustrates the general procedure for the synthesis of N-heteroaryl cyanoacetamides.[4]
Materials:
-
4-(Aminomethyl)pyridine
-
Methyl cyanoacetate
-
Diethyl ether
Procedure:
-
To a stirred solution of neat methyl cyanoacetate, slowly add the equivalent amount of 4-(aminomethyl)pyridine.
-
Stir the reaction mixture at room temperature for 4 hours.
-
During this time, a precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the solid product several times with diethyl ether.
-
Dry the purified product under a stream of nitrogen.
Role as a Synthetic Building Block
The reactivity of this compound is centered around its active methylene group and the cyano functionality. These reactive sites allow it to participate in a variety of cyclization and condensation reactions to form a diverse range of heterocyclic compounds.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their potential as kinase inhibitors and anticancer agents.[5] N-substituted cyanoacetamides can be utilized in multi-step syntheses to construct this scaffold. While a specific example starting from this compound is not available, the general strategy often involves the initial formation of a pyrazole ring followed by cyclization to form the fused pyrimidine.
Illustrative Synthetic Pathway:
Caption: A plausible synthetic route to pyrazolo[1,5-a]pyrimidines.
Synthesis of Thiazole Derivatives
Thiazole-containing compounds are known to exhibit a wide range of biological activities. The active methylene group of N-substituted cyanoacetamides can react with sulfur and an appropriate amine in the Gewald reaction to furnish substituted aminothiophenes, which can be precursors to thiazoles. Alternatively, reaction with α-haloketones can directly lead to thiazole formation.
Synthesis of Pyridine Derivatives
Substituted pyridines are another important class of heterocycles in medicinal chemistry. This compound can serve as a precursor for the synthesis of various pyridine derivatives through reactions such as the Hantzsch pyridine synthesis or other multi-component reactions involving aldehydes and other active methylene compounds.[6][7]
Potential Applications in Drug Discovery
The pyrimidine moiety is a cornerstone in the design of numerous therapeutic agents, particularly in the field of oncology. It is a key structural component of many kinase inhibitors, where it often mimics the adenine core of ATP and interacts with the hinge region of the kinase active site. The derivatization of the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Potential Kinase Inhibition Workflow:
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. PubChemLite - this compound (C7H6N4O) [pubchemlite.lcsb.uni.lu]
- 4. 2-cyano-N-(pyridin-4-ylmethyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
The Patent Landscape of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Technical Guide for Researchers
An In-depth Exploration of the Synthetic and Therapeutic Potential of a Promising Kinase Inhibitor Scaffold
This technical guide provides a comprehensive overview of the patent landscape, synthesis, and potential therapeutic applications of 2-cyano-N-(pyrimidin-2-yl)acetamide. This molecule, featuring a key pyrimidine-2-amine core coupled with a reactive cyanoacetamide moiety, is positioned at the forefront of research into targeted therapies, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this and related chemical scaffolds.
Executive Summary
The this compound core is a significant pharmacophore in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, most notably cancer and autoimmune disorders. While a standalone patent for this exact molecule has not been identified, the broader patent landscape for pyrimidine-based kinase inhibitors, especially those targeting Bruton's tyrosine kinase (BTK), strongly suggests that this scaffold falls within the scope of numerous existing patents. Key players in this space have filed broad claims covering a multitude of pyrimidine derivatives. This guide delves into the synthesis of the core molecule, its likely biological targets, and provides detailed experimental protocols for its preparation and evaluation, offering a foundational resource for further research and development.
The Patent Landscape: A Focus on Pyrimidine-Based Kinase Inhibitors
A direct patent for "this compound" has not been prominently featured in patent databases. However, the patent landscape for Bruton's tyrosine kinase (BTK) inhibitors is rich with pyrimidine and pyrazolopyrimidine scaffolds, indicating that the core structure of this compound is of significant interest to pharmaceutical companies.[1][2][3]
A review of patents from 2019-2024 reveals a multitude of patents describing BTK inhibitors with various structural scaffolds, including pyrimidine derivatives.[1][2] This suggests that while the exact molecule may not be explicitly named, it is likely encompassed within the Markush structures of broader patents. These patents are typically filed by major pharmaceutical and biotechnology companies invested in the development of targeted cancer therapies and treatments for autoimmune diseases.
The following table summarizes the key areas of patent activity for pyrimidine-based kinase inhibitors, which would likely cover this compound:
| Patent Focus Area | Key Therapeutic Targets | Representative Assignees (Illustrative) | Key Structural Motifs Claimed |
| BTK Inhibitors | Bruton's tyrosine kinase (BTK) | AbbVie Inc., AstraZeneca AB, BeiGene, Ltd., Johnson & Johnson | Pyrimidine, Pyrazolopyrimidine, Imidazopyrazine |
| EGFR Inhibitors | Epidermal Growth Factor Receptor (EGFR) | AstraZeneca, Boehringer Ingelheim, Roche | Quinazoline, Pyrimidine |
| CDK Inhibitors | Cyclin-Dependent Kinases (CDKs) | Pfizer Inc., Eli Lilly and Company, Merck Sharp & Dohme Corp. | Pyrazolopyrimidine, Pyrimidine |
| JAK Inhibitors | Janus Kinases (JAKs) | Incyte Corporation, Pfizer Inc., AbbVie Inc. | Pyrrolopyrimidine, Pyrazolopyrimidine |
It is crucial for researchers working with this compound to conduct a thorough freedom-to-operate analysis to navigate this complex patent landscape.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a straightforward amidation reaction. A plausible and efficient synthetic route involves the reaction of a cyanoacetic acid derivative with 2-aminopyrimidine.
Proposed Synthesis of this compound
A likely synthetic pathway for this compound involves the coupling of 2-aminopyrimidine with an activated form of cyanoacetic acid, such as cyanoacetyl chloride or by using a coupling agent. An alternative approach involves the reaction of 2-aminopyrimidine with a cyanoacetate ester, such as ethyl cyanoacetate.[4]
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar N-heteroaryl acetamides. Optimization may be required.
Materials:
-
2-Aminopyrimidine
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
To this mixture, add ethyl cyanoacetate (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Wash the crude product with cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Biological Activity and Therapeutic Potential
The this compound scaffold is a promising candidate for the development of kinase inhibitors. The pyrimidine ring is a common feature in many approved kinase inhibitors, where it often acts as a hinge-binder, interacting with the ATP-binding site of the kinase. The cyanoacetamide group can participate in hydrogen bonding and other interactions within the active site, contributing to the overall binding affinity and selectivity of the compound.
Primary Target: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival.[1] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases. Therefore, BTK has emerged as a key therapeutic target.
BTK Signaling Pathway
The binding of an antigen to the B-cell receptor initiates a signaling cascade that involves the phosphorylation of several downstream proteins. BTK is a crucial component of this pathway. Upon activation, BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the activation of downstream signaling pathways such as NF-κB and MAPK, which ultimately promote B-cell survival and proliferation. Inhibition of BTK can block these downstream signals, leading to apoptosis of malignant B-cells.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Experimental Protocol: In Vitro BTK Inhibition Assay
To evaluate the inhibitory activity of this compound against BTK, a variety of in vitro assays can be employed. A common method is a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In the wells of a 384-well plate, add the assay buffer, the test compound/control, and the BTK enzyme.
-
Initiate the kinase reaction by adding a mixture of the BTK substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The amount of ADP produced is proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the synthesis and biological evaluation.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. While the immediate patent landscape is crowded with broad claims covering pyrimidine derivatives, there remains significant opportunity for the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis of analog libraries based on this core structure, followed by comprehensive biological evaluation against a panel of kinases to identify potent and selective inhibitors. Further optimization of lead compounds could lead to the development of next-generation therapeutics for the treatment of cancer and autoimmune diseases. This technical guide provides a solid foundation for researchers to embark on this exciting area of drug discovery.
References
Technical Guide: Safety and Handling of 2-cyano-N-(pyrimidin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 2-cyano-N-(pyrimidin-2-yl)acetamide was not available at the time of publication. Users should exercise caution and handle this compound as potentially hazardous. All laboratory work should be conducted by trained personnel in a controlled environment.
Introduction
This compound belongs to the cyanoacetamide class of compounds, which are recognized as versatile building blocks in the synthesis of various heterocyclic compounds with potential biological and pharmaceutical activities.[1][2][3] Derivatives of cyanoacetamide are explored for a range of applications, including their potential as anticancer, antifungal, and antibacterial agents.[1][2][4][5][6] Given the reactive nature of the cyano and acetamide functional groups, it is crucial to understand the potential hazards and implement appropriate safety and handling precautions. This guide provides a summary of the inferred safety data and general handling protocols applicable to this compound, based on information available for analogous compounds such as 2-cyanoacetamide, 2-cyano-N-methylacetamide, and 2-cyano-N-(pyridin-2-yl)-acetamide.
Hazard Identification and Classification
Based on the hazard classifications of structurally related compounds, this compound should be treated as a hazardous substance. The primary hazards are expected to be acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[7][8][9][10]
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8][9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7][8][9] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[7][8] |
Pictograms:
GHS07: Exclamation Mark
Signal Word:
Warning
Physical and Chemical Properties
While specific data for this compound is limited, data from the closely related 2-cyano-N-(pyridin-2-yl)-acetamide and the parent compound 2-cyanoacetamide can provide some insight.
| Property | Inferred Value/Information |
| Molecular Formula | C₇H₆N₄O |
| Appearance | Likely a white to off-white or brown solid/powder.[11] |
| Melting Point | For the analogous 2-cyano-N-(pyridin-2-yl)-acetamide: 162-166 °C.[12] |
| Solubility | Likely soluble in water.[10] |
| Stability | Stable under normal laboratory conditions.[11][13] |
Safe Handling and Storage
Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][13][14] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[10][13] Do not breathe dust.[13] Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling.[11][14]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11][13]
-
Store locked up.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8][13]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][13] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[8][13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][13] |
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[7][11][14]
-
Environmental Precautions: Prevent entry into drains, sewers, or waterways.[7][11][14]
-
Containment and Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8][11][14]
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11]
-
Hazardous Combustion Products: May include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][11]
Experimental Protocols and Workflows
No specific experimental protocols for this compound were found in the literature. The following is a generalized workflow for handling this and similar chemical compounds in a laboratory setting.
Signaling Pathways
The provided search results did not contain information regarding specific signaling pathways associated with this compound. Research into the biological activity of cyanoacetamide derivatives is ongoing, with some studies exploring their potential as inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1) in the context of cancer therapy.[15] However, a definitive signaling pathway for this specific compound is not established in the available literature.
The diagram below illustrates a logical relationship for assessing the safety of a novel chemical compound where specific data is unavailable.
References
- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests [jppp.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. lobachemie.com [lobachemie.com]
- 12. 90004-06-1 CAS MSDS (2-CYANO-N-PYRIDIN-2-YL-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the standard theoretical and computational methodologies applicable to the study of 2-cyano-N-(pyrimidin-2-yl)acetamide. While specific experimental or computational studies on this molecule are not extensively available in current literature, this paper outlines a robust framework for its molecular property investigation. By leveraging established computational chemistry techniques, researchers can gain significant insights into its structural, electronic, and spectroscopic characteristics, which are crucial for applications in medicinal chemistry and drug development. Pyrimidine derivatives, in general, are of significant interest for their biological activities, including antimicrobial and anticancer properties.[1][2] This guide serves as a foundational document for initiating and conducting in-depth theoretical research on this promising compound.
Introduction to Theoretical Studies of Cyanoacetamide Derivatives
Cyanoacetamide derivatives are a versatile class of organic compounds recognized for their utility as building blocks in the synthesis of various heterocyclic systems.[3] The incorporation of a pyrimidine ring, a key component in the nucleic acids DNA and RNA, often imparts significant biological activity to the parent molecule.[2] Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for understanding the molecular-level properties that govern the behavior and potential applications of these compounds.[4] Such studies provide valuable data on molecular geometry, electronic structure, and vibrational frequencies, which complement and guide experimental research.
Core Computational Methodologies
A detailed theoretical investigation of this compound would typically involve a multi-step computational workflow. This process, from initial structure generation to in-depth property analysis, is outlined below.
Molecular Modeling and Geometry Optimization
The initial step involves constructing the 3D structure of this compound. This model is then subjected to geometry optimization to find its most stable conformation (the lowest energy state).
Experimental Protocol:
-
Method: Density Functional Theory (DFT) is the most common and reliable method for this purpose.[4][5] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used choice.[6][7]
-
Basis Set: A Pople-style basis set, such as 6-31+G(d,p) or a larger one like 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[6][7] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing systems with lone pairs and for calculating properties like vibrational frequencies.
-
Software: Standard quantum chemistry software packages like Gaussian, Spartan, or ORCA are used to perform these calculations.[6]
-
Environment: Calculations are often performed in the gas phase to represent an isolated molecule, or by using a solvent model (like the Polarizable Continuum Model, PCM) to simulate conditions in a specific solvent.[7]
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Experimental Protocol:
-
Method: Harmonic vibrational frequency analysis is conducted using the optimized geometry from the previous step.
-
Scaling: The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.
Electronic Property Analysis
The electronic properties of the molecule are critical for understanding its reactivity and potential interactions. Key properties investigated include the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
Experimental Protocol:
-
Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[4]
-
Analysis:
-
FMO Analysis: The spatial distribution of the HOMO (electron-donating region) and LUMO (electron-accepting region) helps in predicting the sites of electrophilic and nucleophilic attack.
-
MEP Mapping: The MEP is mapped onto the electron density surface to visualize the charge distribution. It identifies positive (electron-poor) and negative (electron-rich) regions, which are important for understanding intermolecular interactions, including hydrogen bonding.[4]
-
Data Presentation: Predicted Molecular Properties
While specific data for this compound is not available, the following tables illustrate how the results of the aforementioned theoretical studies would be presented.
Table 1: Predicted Optimized Geometrical Parameters (Illustrative) Calculated at the B3LYP/6-31+G(d,p) level of theory.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C≡N | e.g., 1.15 |
| C=O | e.g., 1.23 | |
| N-H (amide) | e.g., 1.01 | |
| C-N (pyrimidine) | e.g., 1.34 | |
| Bond Angles (°) | C-C-N (cyano) | e.g., 178.5 |
| O=C-N (amide) | e.g., 122.0 | |
| C-N-C (pyrimidine) | e.g., 117.5 |
Table 2: Predicted Electronic Properties (Illustrative) Calculated at the B3LYP/6-31+G(d,p) level of theory.
| Property | Value (eV) |
| HOMO Energy | e.g., -6.50 |
| LUMO Energy | e.g., -1.25 |
| HOMO-LUMO Energy Gap (ΔE) | e.g., 5.25 |
| Dipole Moment (Debye) | e.g., 4.50 |
Visualization of Computational Workflows and Molecular Properties
Visual diagrams are essential for conveying complex relationships and workflows in computational chemistry. The following diagrams, generated using the DOT language, illustrate key processes.
Caption: Computational workflow for theoretical molecular property analysis.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Conclusion and Future Directions
This guide outlines the standard theoretical framework for characterizing the molecular properties of this compound. By employing Density Functional Theory, researchers can predict its geometry, vibrational spectra, and electronic characteristics, providing a solid foundation for further investigation. These computational insights are invaluable for understanding structure-activity relationships, guiding synthetic efforts, and assessing the potential of this and related pyrimidine acetamides as therapeutic agents.[4] Future work should focus on performing these calculations and corroborating the theoretical data with experimental synthesis and spectroscopic analysis to fully elucidate the properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis-pyrimidine acetamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]
- 4. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Identifying Potential Off-Target Effects of 2-cyano-N-(pyrimidin-2-yl)acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide will use the well-characterized casein kinase 2 (CK2) inhibitor, CX-4945 (Silmitasertib) , as a representative example to illustrate the process of identifying and characterizing off-target effects. Although structurally distinct, the principles and techniques are broadly applicable to novel compounds like 2-cyano-N-(pyrimidin-2-yl)acetamide. CX-4945 is known to inhibit its primary target, CK2, but also exhibits off-target activity against other kinases, making it an excellent case study.[1][2]
Data Presentation: Off-Target Profile of a Representative Kinase Inhibitor (CX-4945)
The following table summarizes the known off-target activities of CX-4945 against a panel of kinases. This quantitative data is essential for understanding the selectivity profile of the compound.
| Target Kinase | Potency (IC50/Ki) | Assay Type | Reference |
| CSNK2A1 (CK2α) | 0.38 nM (Ki) | Binding Assay | [3] |
| CSNK2A1 (CK2α) | 1 nM (IC50) | In vitro Kinase Assay | [3] |
| DAPK3 | 17 nM (IC50) | In vitro Kinase Assay | [3] |
| FLT3 | 35 nM (IC50) | In vitro Kinase Assay | [3] |
| TBK1 | 35 nM (IC50) | In vitro Kinase Assay | [3] |
| CLK3 | 41 nM (IC50) | In vitro Kinase Assay | [3] |
| HIPK2 | 45 nM (IC50) | In vitro Kinase Assay | [4] |
| PIM1 | 46 nM (IC50) | In vitro Kinase Assay | [3] |
| CDK1 | 56 nM (IC50) | In vitro Kinase Assay | [3] |
| DYRK1A | Significant Affinity | Not Specified | [2] |
| GSK3β | 55% inhibition at 500 nM | In vitro Kinase Assay | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of off-target screening results. Below are protocols for two key experimental approaches.
Kinase Profiling using Competition Binding Assay (e.g., KINOMEscan®)
This method assesses the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a large panel of kinases.
Principle: The assay involves combining a DNA-tagged kinase, an immobilized ligand, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[5]
Protocol:
-
Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to create a stock solution. Prepare serial dilutions to be tested at a range of concentrations.
-
Assay Reaction: In each well of a multi-well plate, combine the test compound with a specific DNA-tagged kinase from the panel and the immobilized ligand beads.[5]
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Washing: Wash the beads to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase from the beads and quantify the amount of the associated DNA tag using qPCR.[5]
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, and dissociation constants (Kd) can be calculated from dose-response curves.[5]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Principle: When a ligand binds to its target protein in intact cells, it can stabilize the protein's structure, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.[6]
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) for a specified time.
-
Heating: Heat aliquots of the treated cell suspension to a range of temperatures for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells to release the proteins. This can be achieved through freeze-thaw cycles or the use of lysis buffers.[7]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.[7]
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blotting, ELISA, or mass spectrometry.[6]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Potential off-target inhibition of a kinase cascade.
Experimental Workflow Diagram
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Utilizing 2-cyano-N-(pyrimidin-2-yl)acetamide in Kinase Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target for drug discovery, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors is a major focus of pharmaceutical research. This document provides detailed application notes and protocols for the use of 2-cyano-N-(pyrimidin-2-yl)acetamide, a heterocyclic compound with potential as a kinase inhibitor scaffold, in screening assays.
The cyano-acetamide moiety is a versatile pharmacophore found in various biologically active compounds. Its derivatives have been explored for their potential as inhibitors of several kinases, including Transforming growth factor beta-activated kinase 1 (TAK1), by forming reversible covalent bonds.[1][2][3] This document will outline the general principles and specific protocols for evaluating the inhibitory activity of this compound and its analogs against a panel of protein kinases.
Data Presentation: Quantitative Analysis of Kinase Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables are examples of how to present such quantitative data for this compound and its derivatives against a panel of kinases.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration (µM) |
| Kinase A | Data to be determined | ADP-Glo | 10 |
| Kinase B | Data to be determined | HTRF | 25 |
| Kinase C | Data to be determined | Fluorescence Polarization | 50 |
| TAK1 | Data to be determined | Luminescence | 10 |
Table 2: Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| Kinase A | Data to be determined |
| Kinase D | Data to be determined |
| Kinase E | Data to be determined |
| Kinase F | Data to be determined |
Experimental Protocols
A variety of assay formats are available for measuring kinase activity, including radiometric assays, and fluorescence- or luminescence-based assays.[4] The choice of assay depends on factors such as the specific kinase, throughput requirements, and available instrumentation. Below are detailed protocols for commonly used non-radioactive kinase inhibitor screening assays.
Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.[5]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Fluorescence Polarization (FP) Based Kinase Assay
This homogeneous assay format is based on the change in polarization of fluorescently labeled phosphopeptide product. When the small fluorescent peptide substrate is phosphorylated by the kinase, it binds to a phosphospecific antibody, resulting in a larger complex that tumbles more slowly in solution and thus has a higher fluorescence polarization.
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
Phosphospecific antibody
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase Buffer
-
ATP
-
Black, low-volume 96- or 384-well plates
-
Plate reader with fluorescence polarization detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
Kinase Reaction:
-
Add test compound, kinase, and fluorescently labeled substrate to the wells of the assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Add the phosphospecific antibody to each well to stop the reaction and allow binding to the phosphorylated substrate.
-
Incubate for the recommended time to reach binding equilibrium.
-
-
Data Acquisition: Measure the fluorescence polarization of each well.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are provided below to visualize a generic kinase signaling pathway and the experimental workflow for kinase inhibitor screening.
Caption: Generic Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Screening.
Disclaimer
The protocols and data presentation formats provided in this document are intended as a general guide for the screening of this compound and its derivatives as potential kinase inhibitors. The optimal conditions for each kinase assay, including enzyme and substrate concentrations, ATP concentration, and incubation times, must be determined empirically. The actual inhibitory activity and selectivity profile of this compound are not yet publicly documented and will need to be established through experimental validation.
References
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [france.promega.com]
Application Notes and Protocols: 2-cyano-N-(pyrimidin-2-yl)acetamide in Antimicrobial Research
Disclaimer: Publicly available research specifically detailing the antimicrobial properties of 2-cyano-N-(pyrimidin-2-yl)acetamide is limited. The following application notes and protocols are based on established methodologies for the synthesis and antimicrobial evaluation of structurally related cyanoacetamide and pyrimidine derivatives. These should serve as a foundational guide for initiating research into the antimicrobial potential of this compound.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. The pyrimidine scaffold is a crucial pharmacophore in numerous clinically used drugs, exhibiting a wide range of biological activities, including antimicrobial effects. Similarly, the cyanoacetamide moiety is a versatile building block in medicinal chemistry, contributing to the biological activity of various compounds. The conjugation of these two moieties in this compound presents a promising avenue for the development of new antimicrobial agents.
These application notes provide a comprehensive overview of the synthetic route for this compound and standardized protocols for evaluating its in vitro antimicrobial activity. The provided data from structurally similar compounds can be used as a reference for expected antimicrobial spectra and potency.
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of 2-aminopyrimidine with a suitable cyanoacetic acid derivative. A common and efficient method involves the reaction of 2-aminopyrimidine with ethyl cyanoacetate.
General Synthetic Protocol
This protocol is adapted from the synthesis of similar N-substituted cyanoacetamides.
Materials:
-
2-aminopyrimidine
-
Ethyl cyanoacetate
-
Dimethylformamide (DMF)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round bottom flask, dissolve 2-aminopyrimidine (1 equivalent) in a minimal amount of dimethylformamide (DMF).
-
To this solution, add ethyl cyanoacetate (1.1 equivalents).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Dry the purified product in a desiccator.
-
Characterize the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.
Antimicrobial Activity Screening
The in vitro antimicrobial activity of this compound can be assessed against a panel of pathogenic bacteria and fungi using standard methods.
Agar Well Diffusion Method (Preliminary Screening)
This method is used for the initial qualitative assessment of antimicrobial activity.
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)
-
Sterile swabs
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare sterile agar plates (Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Prepare a stock solution of the test compound in sterile DMSO.
-
Inoculate the agar plates uniformly with the respective microbial suspension using a sterile swab.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a defined volume of the test compound solution to the wells.
-
Place standard antibiotic/antifungal discs as positive controls and a well with DMSO as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around the wells.
Broth Microdilution Method (MIC Determination)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Pure this compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal suspensions standardized to 0.5 McFarland
-
Resazurin solution (as a viability indicator)
-
Multichannel pipette
-
Incubator
Procedure:
-
Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the standardized microbial suspension to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
After incubation, add a viability indicator like resazurin and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which no color change is observed.
Antimicrobial Activity of Structurally Related Compounds
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for several cyanoacetamide derivatives against various microorganisms. This data can serve as a benchmark for the expected antimicrobial profile of this compound.
| Compound | Organism | MIC (µg/mL) | Reference |
| Derivative of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide | Staphylococcus aureus | - | [1] |
| Bacillus subtilis | - | [1] | |
| Escherichia coli | - | [1] | |
| Pseudomonas aeruginosa | - | [1] | |
| Aspergillus flavus | - | [1] | |
| Candida albicans | - | [1] | |
| Derivatives of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide | Various Bacteria & Fungi | Moderate Activity | [2] |
Note: Specific MIC values for the derivatives from the cited literature were not always provided in the abstract; the original papers should be consulted for detailed quantitative data.
Potential Mechanism of Action
While the specific mechanism of action for this compound is yet to be elucidated, several potential targets can be hypothesized based on its structural components. Pyrimidine analogs are known to interfere with nucleic acid synthesis.[3] The cyano group is a strong electron-withdrawing group and can participate in various reactions within the cell.
Possible Mechanisms to Investigate:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Many antimicrobial agents target these essential bacterial enzymes involved in DNA replication.
-
Disruption of Folate Synthesis: The pyrimidine ring is a core component of dihydrofolate reductase inhibitors.
-
Inhibition of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan.
-
Membrane Disruption: The compound might interact with the microbial cell membrane, leading to increased permeability and cell death.
Conclusion and Future Directions
The presented application notes and protocols provide a solid framework for researchers and drug development professionals to initiate the investigation of this compound as a potential antimicrobial agent. The synthesis is straightforward, and the antimicrobial screening methods are well-established. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand the relationship between the chemical structure and antimicrobial activity of a series of related compounds.
-
Mechanism of action studies: To identify the specific cellular targets of the compound.
-
In vivo efficacy and toxicity studies: To evaluate the compound's potential as a therapeutic agent in animal models.
-
Lead optimization: To design and synthesize more potent and selective analogs.
By following these guidelines and exploring these future directions, the scientific community can thoroughly evaluate the potential of this compound and its derivatives as a new class of antimicrobial agents.
References
- 1. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]
- 2. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Derivatives of the 2-Cyano-N-(pyrimidin-2-yl)acetamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of novel derivatives based on the 2-cyano-N-(pyrimidin-2-yl)acetamide scaffold. This scaffold is a promising starting point for the development of new therapeutic agents, particularly in the field of oncology.
Introduction
The this compound core structure represents a versatile scaffold for the design of potent enzyme inhibitors and other biologically active molecules. The pyrimidine ring is a well-established pharmacophore in numerous approved drugs, and the cyanoacetamide moiety offers key hydrogen bonding and reactive capabilities for targeted molecular interactions. This document outlines the synthetic routes to generate a library of derivatives and the subsequent protocols for assessing their therapeutic potential, with a focus on anticancer applications.
Synthesis of this compound Derivatives
A general synthetic scheme for the preparation of this compound derivatives involves the acylation of 2-aminopyrimidine with a cyanoacetic acid equivalent. A more specific and efficient method involves the reaction of 4-aminopyrimidines with a mixture of cyanoacetic acid and acetic anhydride.[1] This can be adapted for 2-aminopyrimidine. Further derivatization can be achieved through Knoevenagel condensation of the active methylene group of the parent scaffold with various aromatic aldehydes.
A general procedure for the synthesis of the parent scaffold, this compound, can be adapted from the synthesis of similar N-heteroaryl acetamides.[2]
Protocol 1: Synthesis of this compound (Parent Scaffold)
-
Materials: 2-aminopyrimidine, methyl cyanoacetate, and a suitable solvent (e.g., neat, or a high-boiling point solvent like toluene or DMF).
-
Procedure:
-
To a stirred solution of methyl cyanoacetate, slowly add 2-aminopyrimidine.
-
Stir the reaction mixture at room temperature for 4-6 hours, during which a precipitate may form.
-
If no reaction is observed, gently heat the mixture to 50-80 °C and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with a non-polar solvent like diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
-
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Novel Derivatives via Knoevenagel Condensation
-
Materials: this compound, various aromatic aldehydes, a basic catalyst (e.g., piperidine or triethylamine), and a suitable solvent (e.g., ethanol or isopropanol).
-
Procedure:
-
Dissolve this compound and a slight molar excess of the desired aromatic aldehyde in the chosen solvent.
-
Add a catalytic amount of the basic catalyst to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure derivative.
-
-
Characterization: Confirm the structure of each derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: In Vitro Anticancer Screening
The newly synthesized derivatives can be screened for their potential anticancer activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.
Protocol 3: MTT Assay for Cytotoxicity
-
Materials: Human cancer cell lines (e.g., HepG2 - liver, HCT-116 - colon, MCF-7 - breast), cell culture medium (e.g., DMEM or RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, DMSO, and the synthesized compounds.
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute them to various concentrations with the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative 2-cyano-N-(pyrimidin-4-yl)acetamide derivatives against three human cancer cell lines.[1] While not the exact 2-yl isomer, this data provides valuable insight into the potential of this scaffold.
| Compound | Modification | IC50 (µM) - HepG2 (Liver Cancer) | IC50 (µM) - HCT-116 (Colon Cancer) | IC50 (µM) - MCF-7 (Breast Cancer) |
| 9b | Thiophene derivative | Very Strong | Not Reported | Not Reported |
| 10b | Pyrazole derivative | Very Strong | Not Reported | Not Reported |
| 11b | Thiazole derivative | Very Strong | Not Reported | Not Reported |
| 19b | Pyridine derivative | Very Strong | Not Reported | Not Reported |
Note: "Very Strong" indicates significant cytotoxic activity as reported in the source literature, specific IC50 values were not provided for all compounds in the summary text.[1]
Mandatory Visualizations
Logical Relationship: Synthetic Pathway
Caption: Synthetic route to novel derivatives.
Experimental Workflow: Kinase Inhibitor Discovery
Caption: Kinase inhibitor discovery workflow.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
Many pyrimidine derivatives are known to target protein kinases, with the Epidermal Growth factor Receptor (EGFR) being a prominent example. The EGFR signaling pathway is crucial in regulating cell growth, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers.
Caption: EGFR signaling and potential inhibition.
References
Application Note & Protocols: A Framework for Evaluating the Efficacy of 2-cyano-N-(pyrimidin-2-yl)acetamide in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for assessing the in vitro efficacy of the novel compound, 2-cyano-N-(pyrimidin-2-yl)acetamide. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including potent anticancer effects.[1][2] This framework outlines a systematic approach, beginning with foundational cell viability and proliferation assays to determine cytotoxic and cytostatic effects, followed by mechanistic assays to investigate the induction of apoptosis. Detailed protocols, data presentation guidelines, and visualizations of the experimental workflow and a hypothesized signaling pathway are provided to guide researchers in conducting a thorough preliminary evaluation of this compound's therapeutic potential.
1. Hypothesized Mechanism of Action Based on the structure of this compound, which contains a pyrimidine core, it is hypothesized to interfere with cellular pathways critical for cancer cell proliferation and survival. Pyrimidine derivatives have been shown to act as inhibitors of key signaling molecules such as tyrosine kinases, cyclin-dependent kinases (CDKs), and components of the PI3K/Akt/mTOR pathway.[1][3] These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth.[4] Specifically, the compound may act as an ATP-competitive inhibitor of a protein kinase, disrupting downstream signaling required for cell cycle progression and survival. An alternative hypothesis is the interference with pyrimidine metabolism, which is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[5]
2. Experimental Design and Workflow The overall experimental strategy is designed to systematically evaluate the compound's biological activity. The workflow begins with determining the compound's effective concentration range on a selected cancer cell line. Subsequent experiments then use this concentration range to investigate the specific effects on cell proliferation and the induction of programmed cell death (apoptosis).
Caption: Experimental workflow for evaluating compound efficacy.
3. Materials and Reagents
-
Cell Line: A relevant human cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer).
-
Compound: this compound.
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
96-well flat-bottom cell culture plates.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, Solubilization Solution (e.g., acidified isopropanol or SDS).[6]
-
BrdU Assay: BrdU Labeling Reagent, Anti-BrdU antibody, secondary antibody conjugate, Fixation/Denaturation solution.[7][8]
-
Caspase-3/7 Assay: Caspase-Glo® 3/7 Assay System or similar.[9][10]
-
Microplate reader (absorbance, fluorescence, and luminescence capabilities).
4. Experimental Protocols
Protocol 1: Cell Culture and Compound Preparation
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Sub-culture cells every 2-3 days to maintain logarithmic growth.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in DMSO. Store in small aliquots at -20°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol 2: Cell Viability Assessment (MTT Assay) This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[11]
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a range of compound concentrations (e.g., 10-fold dilutions from 100 µM to 0.01 µM).[13] Remove the old medium and add 100 µL of medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Cell Proliferation Assessment (BrdU Assay) This assay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S phase of the cell cycle, directly quantifying cell proliferation.[7][8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2. Treat cells with the compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50).
-
BrdU Labeling: 2-4 hours before the end of the incubation period (e.g., at 44 hours for a 48-hour experiment), add BrdU labeling solution to each well.
-
Fixation and Denaturation: At the end of the incubation, remove the medium. Fix the cells and denature the DNA according to the manufacturer's protocol. This step is crucial to allow the anti-BrdU antibody to access the incorporated BrdU.[7]
-
Immunodetection: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric HRP substrate and incubate until sufficient color develops.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Express the results as a percentage of BrdU incorporation relative to the vehicle control.
Protocol 4: Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay) This assay quantifies the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[14][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2. Treat cells with the compound at relevant concentrations (e.g., 1x and 2x IC50).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to cell number (can be done in a parallel plate) or express it as fold-change relative to the vehicle control.
5. Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between different concentrations and assays.
Table 1: Cell Viability (MTT Assay) and IC50 Determination
| Compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
|---|---|---|---|
| 0 (Vehicle) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.180 | 0.070 | 94.4 |
| 1 | 0.950 | 0.065 | 76.0 |
| 10 | 0.610 | 0.050 | 48.8 |
| 50 | 0.220 | 0.030 | 17.6 |
| 100 | 0.150 | 0.025 | 12.0 |
| Calculated IC50 (µM) | 10.5 | | |
Table 2: Effects on Cell Proliferation and Apoptosis
| Treatment | % Proliferation (BrdU) | Fold Change in Caspase-3/7 Activity |
|---|---|---|
| Vehicle Control | 100.0 ± 8.5 | 1.0 ± 0.2 |
| Compound (0.5x IC50) | 75.2 ± 6.3 | 1.8 ± 0.3 |
| Compound (1x IC50) | 45.1 ± 5.1 | 4.5 ± 0.6 |
| Compound (2x IC50) | 20.8 ± 3.9 | 8.2 ± 1.1 |
6. Hypothesized Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[4] Pyrimidine-based inhibitors often target kinases within this pathway.[3] The diagram below illustrates this pathway and the hypothesized point of inhibition by this compound.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. ijrpr.com [ijrpr.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 10. 2.2. Apoptosis Assay [bio-protocol.org]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Assays [sigmaaldrich.com]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols for High-Throughput Screening of 2-cyano-N-(pyrimidin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) to evaluate the biological activity of the compound 2-cyano-N-(pyrimidin-2-yl)acetamide. The protocols are designed for two potential applications: as a kinase inhibitor and as an antimicrobial agent. The methodologies are based on established and robust HTS assays suitable for large-scale screening campaigns.
Application Note 1: High-Throughput Screening for Kinase Inhibitory Activity
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. High-throughput screening is a key strategy for identifying novel kinase inhibitors from large compound libraries. This protocol describes a luminescence-based assay, the ADP-Glo™ Kinase Assay, to screen for inhibitors of a target kinase in the presence of this compound. The assay measures the amount of ADP produced in a kinase reaction; a decrease in ADP production indicates potential inhibition of the kinase by the test compound.[1][2]
Signaling Pathway Context
The following diagram illustrates a hypothetical signaling pathway that could be targeted. Inhibition of a key kinase in this pathway by a compound like this compound could block downstream events, leading to a therapeutic effect.
Experimental Workflow
The HTS workflow for the kinase inhibition assay is a multi-step process involving reaction setup, compound addition, and signal detection.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.[1][2][3]
Materials:
-
384-well white, opaque assay plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Target Kinase
-
Kinase Substrate (peptide or protein)
-
ATP
-
This compound (and other library compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 25-50 nL) of the compound stock solution and controls into the wells of a 384-well plate.
-
Controls should include:
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: A known inhibitor of the target kinase (100% inhibition).
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]
-
Incubate at room temperature for 40 minutes.[3]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin needed for the light-producing reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[3]
-
Read the luminescence on a plate reader.
-
Data Presentation
The following table shows representative data from a hypothetical kinase inhibition screen. The percentage of inhibition is calculated relative to the high and low controls.
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| Negative Control | - | 150,000 | 0% |
| Positive Control | 10 | 5,000 | 100% |
| Cmpd-001 | 10 | 145,000 | 3.4% |
| This compound | 10 | 45,000 | 72.4% |
| Cmpd-003 | 10 | 80,000 | 48.3% |
To determine the potency of active compounds, a dose-response curve is generated, and the IC₅₀ value is calculated.
| Compound | IC₅₀ (µM) |
| Positive Control | 0.05 |
| This compound | 1.2 |
| Cmpd-003 | 8.7 |
Application Note 2: High-Throughput Screening for Antimicrobial Activity
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[4][5] High-throughput screening of chemical libraries is a crucial approach for identifying novel compounds that inhibit bacterial growth.[6][7] This protocol details a whole-cell, growth-based HTS assay to evaluate the antimicrobial potential of this compound against a target bacterial strain, such as Staphylococcus aureus. The assay measures bacterial growth by monitoring the optical density (OD) of the culture.[8]
Experimental Workflow
The workflow for the antimicrobial HTS assay involves preparing bacterial cultures, exposing them to the test compounds, and measuring bacterial growth after an incubation period.
Experimental Protocol: Bacterial Growth Inhibition Assay
This protocol is designed for a 384-well plate format.[8]
Materials:
-
384-well clear, flat-bottom sterile plates
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with absorbance detection capabilities
-
Shaking incubator
-
Target bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound (and other library compounds)
-
DMSO
-
Positive control antibiotic (e.g., erythromycin)
Procedure:
-
Culture Preparation:
-
Inoculate 5 mL of TSB with a single colony of the target bacteria.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh TSB to a starting OD₆₀₀ of approximately 0.05 (which corresponds to roughly 1 x 10⁶ CFU/mL for S. aureus).
-
-
Compound Plating:
-
Dispense a small volume (e.g., 50 nL) of the compound stock solutions and controls into the wells of a 384-well plate.
-
Controls should include:
-
Negative Control: DMSO only (no growth inhibition).
-
Positive Control: An effective antibiotic at a concentration that completely inhibits growth (e.g., erythromycin at 10 µg/mL).[8]
-
-
-
Inoculation and Incubation:
-
Using a plate filler or multichannel pipette, add 50 µL of the diluted bacterial culture to each well.
-
Cover the plates with a breathable seal or a lid that allows for gas exchange.
-
Incubate the plates at 37°C for 16-24 hours with shaking.
-
-
Data Acquisition:
-
After incubation, measure the optical density of each well at 600 nm (OD₆₀₀) using a plate reader.
-
Data Presentation
The following table presents hypothetical data from an antimicrobial screen. The percentage of growth inhibition is calculated based on the OD readings of the controls.
| Compound ID | Concentration (µM) | OD₆₀₀ | % Growth Inhibition |
| Negative Control | - | 0.850 | 0% |
| Positive Control | 10 | 0.050 | 100% |
| Cmpd-001 | 10 | 0.835 | 1.9% |
| This compound | 10 | 0.150 | 87.5% |
| Cmpd-003 | 10 | 0.550 | 37.5% |
For active compounds, the Minimum Inhibitory Concentration (MIC) is determined by testing a range of concentrations.
| Compound | MIC (µM) |
| Positive Control | 0.5 |
| This compound | 4.5 |
| Cmpd-003 | > 20 |
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-cyano-N-(pyrimidin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis and characterization of 2-cyano-N-(pyrimidin-2-yl)acetamide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocols herein detail the synthetic procedure, purification, and analytical characterization using various spectroscopic and physical methods. All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.
Physicochemical Properties
This compound is a small molecule featuring a cyanoacetamide group attached to a pyrimidine ring. Its chemical properties are influenced by the presence of these functional groups, which can participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄O | [1] |
| Molecular Weight | 162.15 g/mol | Calculated |
| Monoisotopic Mass | 162.05415 Da | [1] |
| SMILES | C1=CN=C(N=C1)NC(=O)CC#N | [1] |
| InChI | InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12) | [1] |
| InChIKey | ZQQDHDUYVWOSSB-UHFFFAOYSA-N | [1] |
| Predicted XlogP | -0.3 | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through the amidation of a cyanoacetic acid derivative with 2-aminopyrimidine. A general procedure, adapted from the synthesis of similar compounds, is provided below.
Materials:
-
2-aminopyrimidine
-
Ethyl cyanoacetate (or another suitable activated cyanoacetic acid derivative)
-
Anhydrous solvent (e.g., toluene, xylene, or DMF)
-
Base (optional, e.g., pyridine, triethylamine)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Solvents for purification (e.g., ethanol, ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in the chosen anhydrous solvent.
-
Add ethyl cyanoacetate (1.1 equivalents) to the solution.
-
If required, add a catalytic amount of base.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Table 2: Predicted ¹H and ¹³C NMR Data
Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency. The following are estimations based on the structure.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Amide NH | 10.0 - 11.0 | Singlet (broad) | 1H | -NH-C=O |
| Pyrimidine H | 8.5 - 8.7 | Doublet | 2H | H-4, H-6 |
| Pyrimidine H | 7.0 - 7.2 | Triplet | 1H | H-5 |
| Methylene CH₂ | 3.8 - 4.0 | Singlet | 2H | -CH₂-CN |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl C=O | 165 - 170 | -C=O |
| Pyrimidine C | 158 - 160 | C-2, C-4, C-6 |
| Cyano C≡N | 115 - 120 | -C≡N |
| Pyrimidine C | 110 - 115 | C-5 |
| Methylene CH₂ | 25 - 30 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Prepare the sample using a suitable method (e.g., KBr pellet or as a thin film on a salt plate).
-
Acquire the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands for the functional groups.
Table 3: Expected IR Absorption Bands
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C≡N stretch (nitrile) | 2240 - 2260 |
| C=O stretch (amide) | 1650 - 1680 |
| C=N and C=C stretch (pyrimidine) | 1550 - 1600 |
| N-H bend (amide) | 1510 - 1550 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z (predicted) |
| [M+H]⁺ | 163.06143 |
| [M+Na]⁺ | 185.04337 |
| [M-H]⁻ | 161.04687 |
| [M+NH₄]⁺ | 180.08797 |
| [M+K]⁺ | 201.01731 |
| [M+H-H₂O]⁺ | 145.05141 |
| [M+HCOO]⁻ | 207.05235 |
| [M+CH₃COO]⁻ | 221.06800 |
| Data sourced from PubChem[1] |
Melting Point Determination
The melting point is a key physical property that indicates the purity of a crystalline solid.
Protocol:
-
Place a small amount of the dried, crystalline product into a capillary tube.
-
Use a melting point apparatus to determine the temperature range over which the solid melts.
-
A sharp melting point range (typically < 2 °C) is indicative of a pure compound.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of the synthesized compound and for quantitative analysis.
Protocol:
-
Develop a suitable HPLC method, which includes selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a buffer), flow rate, and detector wavelength (UV detection is common for such compounds).
-
Prepare a standard solution of the purified compound of known concentration.
-
Inject the sample and the standard into the HPLC system.
-
Determine the retention time and peak area to assess purity and quantify the compound.
Visualized Workflows and Structures
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Chemical structure and key functional groups of this compound.
Conclusion
This application note provides a detailed framework for the synthesis and comprehensive characterization of this compound. By following these protocols, researchers can ensure the reliable preparation and validation of this compound for further investigation in drug discovery and development programs. The combination of spectroscopic and physical characterization methods will confirm the structure and purity of the synthesized molecule, which is crucial for subsequent biological and pharmacological studies.
References
Application Notes and Protocols for Employing 2-cyano-N-(pyrimidin-2-yl)acetamide in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2-cyano-N-(pyrimidin-2-yl)acetamide as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. This document outlines its chemical attributes, potential biological targets, and detailed protocols for screening and hit-to-lead optimization.
Introduction to this compound in FBDD
Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to biological targets with high ligand efficiency.[1][2][3] this compound is an attractive candidate for inclusion in fragment libraries due to its desirable characteristics:
-
Low Molecular Weight: Its small size adheres to the "Rule of Three" often applied in fragment selection.
-
Chemical Tractability: The presence of a cyano group, an amide linkage, and a pyrimidine ring offers multiple points for synthetic elaboration, allowing for rapid generation of analogues during hit-to-lead campaigns.
-
Privileged Scaffolds: The pyrimidine ring is a common motif in many biologically active compounds, including kinase inhibitors. This suggests a higher probability of identifying meaningful interactions with protein targets.
-
Versatile Precursor: Cyanoacetamide derivatives are widely utilized in the synthesis of a diverse range of heterocyclic compounds, demonstrating their synthetic accessibility and potential for creating diverse chemical matter.[4][5][6][7][8]
Derivatives of the broader cyanopyridone and pyridopyrimidine classes, which can be synthesized from cyanoacetamide precursors, have demonstrated promising anticancer activities by targeting key signaling molecules.[9] For instance, certain cyanopyridone derivatives have shown potent inhibitory activity against VEGFR-2 and HER-2, two receptor tyrosine kinases implicated in tumor angiogenesis and proliferation.[9]
Potential Biological Targets and Signaling Pathways
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a primary application of this compound in FBDD would be to screen against various protein kinases.[10] A hypothetical, yet plausible, signaling pathway that could be targeted is the VEGF/VEGFR-2 signaling cascade, which is crucial for angiogenesis.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
A typical FBDD campaign involves several stages, from initial screening to hit validation and optimization. The following protocols are tailored for the use of this compound.
Fragment Library Preparation
-
Objective: To prepare a high-quality, ready-to-screen solution of this compound.
-
Materials:
-
This compound (high purity, >95%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microplates (e.g., 96- or 384-well)
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO at a concentration of 100 mM.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into working plates for screening.
-
Store stock and working plates at -20°C to minimize degradation.
-
Primary Fragment Screening using Biophysical Methods
Fragment screening requires sensitive biophysical techniques to detect the typically weak binding affinities of initial hits.[11]
-
Objective: To identify binding of the fragment to a target protein immobilized on a sensor chip.
-
Methodology:
-
Immobilize the purified target protein (e.g., the kinase domain of VEGFR-2) onto a suitable SPR sensor chip.
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). A typical concentration range for fragment screening is 10 µM to 1 mM.
-
Inject the fragment solutions over the sensor chip surface.
-
Monitor the change in the SPR signal (response units) over time to detect binding.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the resulting sensorgrams to determine binding affinity (KD).
-
-
Objective: To detect fragment binding by observing changes in the NMR spectrum of the target protein or the fragment itself.
-
Methodology (Protein-Observed ¹H-¹⁵N HSQC):
-
Prepare a sample of ¹⁵N-labeled target protein in a suitable NMR buffer.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add this compound to the protein sample (typically at a 10-100 fold molar excess).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks indicate that the fragment is binding to the protein at the location of those residues.
-
Hit Validation and Characterization
-
Objective: To confirm the binding of initial hits and determine their binding affinity and ligand efficiency.
-
Methodology (Isothermal Titration Calorimetry - ITC):
-
Load the purified target protein into the ITC sample cell.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of injections of the fragment into the protein solution while measuring the heat change associated with binding.
-
Analyze the resulting thermogram to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of binding.
-
Calculate the Ligand Efficiency (LE) using the formula: LE = -RTln(KD) / N, where N is the number of non-hydrogen atoms in the fragment.
-
Hit-to-Lead Optimization Workflow
Once a validated hit is identified, a medicinal chemistry effort is initiated to improve its potency and drug-like properties. This process often involves structure-guided design.[12][13]
Caption: General workflow for a fragment-based drug discovery campaign.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data that could be generated during an FBDD campaign with this compound.
| Parameter | This compound (Initial Hit) | Optimized Lead Compound |
| Molecular Weight (Da) | 174.16 | ~350-450 |
| Binding Affinity (KD) | 250 µM | 50 nM |
| Ligand Efficiency (LE) | 0.35 | 0.30 |
| Target | VEGFR-2 Kinase Domain | VEGFR-2 Kinase Domain |
| Screening Method | Surface Plasmon Resonance | Biochemical Assay |
| Validation Method | Isothermal Titration Calorimetry | Isothermal Titration Calorimetry |
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns, particularly against protein kinase targets. Its favorable physicochemical properties and synthetic tractability make it an ideal seed for generating potent and selective lead compounds. The protocols and workflows outlined in this document provide a robust framework for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragment Based Drug Discovery - Drug Discovery Chemistry - ..I-PROD-1-CIIProd_153 [drugdiscoverychemistry.com]
- 12. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 13. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Reactions with 2-cyano-N-(pyrimidin-2-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to synthesize 1,2,3-triazole derivatives of 2-cyano-N-(pyrimidin-2-yl)acetamide. This class of compounds holds significant potential in drug discovery, and the triazole linkage, formed via click chemistry, is a valuable scaffold for developing novel therapeutic agents due to its metabolic stability and ability to form favorable interactions with biological targets.[1]
The following protocols are based on established principles of click chemistry and synthetic methodologies for related heterocyclic compounds. They are intended as a starting point for researchers to develop and optimize specific reactions for their derivatives of interest.
Overview of the Synthetic Strategy
The overall strategy involves a two-step process:
-
Functionalization: Introduction of either an alkyne or an azide moiety onto the this compound scaffold. The most common approach is the N-alkylation of the acetamide nitrogen with a suitable propargyl or azidoalkyl halide.
-
Click Reaction: The copper(I)-catalyzed cycloaddition of the functionalized this compound derivative with a corresponding azide or alkyne partner to form the desired 1,4-disubstituted 1,2,3-triazole.
A general workflow for this process is illustrated below.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes Utilizing 2-cyano-N-(pyrimidin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes, biomolecules, and cellular processes with high sensitivity and spatiotemporality. The pyrimidine scaffold is a key heterocyclic motif found in numerous biologically active compounds and has been incorporated into various fluorescent dyes due to its unique electronic properties. This document provides detailed application notes and proposed protocols for the synthesis of novel fluorescent probes using 2-cyano-N-(pyrimidin-2-yl)acetamide as a key building block.
The activated methylene group in this compound, situated between the electron-withdrawing cyano and amide groups, makes it an excellent precursor for the synthesis of a diverse range of fluorescent molecules through various condensation reactions. By reacting this versatile starting material with different aromatic and heterocyclic aldehydes, a library of fluorescent probes with tunable photophysical properties can be generated. These probes have potential applications in bioimaging, sensing of ions and small molecules, and as labels for biomolecules in drug discovery and development.
Proposed Synthetic Applications
The primary synthetic strategy for leveraging this compound in the creation of fluorescent probes is the Knoevenagel condensation reaction . This reaction involves the base-catalyzed condensation of the active methylene group with an aldehyde or ketone to form a new carbon-carbon double bond. By selecting an aldehyde partner that is part of a conjugated system or possesses intrinsic fluorescence, the resulting product will exhibit extended π-conjugation, leading to desirable fluorescent properties.
A general synthetic scheme is presented below:
Caption: General workflow for the synthesis of fluorescent probes via Knoevenagel condensation.
Experimental Protocols
The following is a generalized protocol for the synthesis of a fluorescent probe from this compound and an aromatic aldehyde. Researchers should optimize the reaction conditions for each specific aldehyde used.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 2-hydroxy-1-naphthaldehyde)
-
Anhydrous Ethanol or Acetonitrile
-
Base catalyst (e.g., Piperidine, Triethylamine)
-
Reaction flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the chosen aldehyde in a minimal amount of anhydrous ethanol or acetonitrile.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a suitable base, such as piperidine or triethylamine (typically 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure and purity of the final fluorescent probe should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties (absorption and emission spectra, quantum yield) should be characterized using UV-Vis and fluorescence spectroscopy.
Data Presentation
The following table summarizes representative photophysical data for fluorescent probes synthesized from precursors analogous to this compound, highlighting the tunable nature of their optical properties.
| Probe Structure (Analogous) | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Solvent | Reference |
| 3-Cyano-2-pyridone derivative | 350-380 | 420-450 | Not Reported | DCM | [1] |
| Pyrazolo[1,5-a]pyrimidine | 350-450 | 400-550 | 0.01-0.97 | Various | |
| Pyrimidine-based D-π-A dye | 400-450 | 500-600 | Not Reported | Toluene | [2] |
Signaling Pathway and Sensing Mechanism
The fluorescence of the synthesized probes often operates on the principle of Intramolecular Charge Transfer (ICT) . In a typical Donor-π-Acceptor (D-π-A) architecture, the pyrimidine-acetamide moiety can act as the electron acceptor, while the chosen aldehyde derivative provides the electron-donating component. Upon photoexcitation, an electron is transferred from the donor to the acceptor through the π-conjugated bridge. The emission properties of such probes are highly sensitive to the local environment, making them suitable for sensing applications.
For instance, a probe designed to detect changes in pH could incorporate a protonatable group on the donor moiety. Protonation would alter the electron-donating ability of the donor, leading to a change in the fluorescence emission wavelength and/or intensity.
Caption: Intramolecular Charge Transfer (ICT) mechanism in a D-π-A fluorescent probe.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a wide array of novel fluorescent probes. The straightforward and efficient Knoevenagel condensation allows for the generation of a diverse library of probes with tunable photophysical properties. These probes hold significant potential for various applications in biomedical research and drug development, including cellular imaging and the detection of biologically relevant analytes. The protocols and data presented herein provide a solid foundation for researchers to explore the exciting possibilities of this class of fluorescent compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-N-(pyrimidin-2-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 2-cyano-N-(pyrimidin-2-yl)acetamide synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction between 2-aminopyrimidine and ethyl cyanoacetate may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
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Suboptimal Temperature: The reaction temperature significantly influences the reaction rate. While room temperature can be effective, gentle heating can often improve yields. However, excessive heat can lead to the degradation of reactants or products.
-
Inefficient Mixing: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reactants, especially in a solvent-free reaction where the mixture can become viscous.
-
Moisture in Reagents or Solvents: The presence of water can lead to the hydrolysis of ethyl cyanoacetate, reducing the amount available to react with 2-aminopyrimidine. Ensure all reagents and solvents are dry.
-
Sub-optimal Stoichiometry: An inappropriate ratio of reactants can result in a lower yield. While a 1:1 molar ratio is a good starting point, a slight excess of the more volatile or less stable reactant might be beneficial.
Q2: I am observing significant impurity formation in my product. What are the likely side reactions and how can I minimize them?
A2: Impurity formation is a common issue. Here are some potential side reactions and mitigation strategies:
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Self-condensation of Ethyl Cyanoacetate: Under basic conditions, ethyl cyanoacetate can undergo self-condensation. Using a milder base or carefully controlling the reaction temperature can minimize this.
-
Formation of Di-acylated Product: It is possible for a second molecule of ethyl cyanoacetate to react with the initial product, though this is less common with heteroaromatic amines. Using a 1:1 stoichiometry of reactants can help prevent this.
-
Degradation of 2-Aminopyrimidine: 2-Aminopyrimidine can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and strong acids or bases.
-
Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions, especially in the presence of water. Maintain anhydrous conditions and use a neutral or mildly basic workup.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting materials (2-aminopyrimidine and ethyl cyanoacetate) and the product. The disappearance of the limiting reactant spot and the appearance of a new product spot will indicate the reaction's progress.
Q4: What is the best method for purifying the final product?
A4: The purification method will depend on the nature of the impurities.
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Filtration and Washing: If the product precipitates from the reaction mixture as a clean solid, simple filtration followed by washing with a suitable solvent (like diethyl ether or cold ethanol) to remove unreacted starting materials can be sufficient.
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Recrystallization: For higher purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) is recommended. This will help remove most soluble impurities.
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Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed to separate the product from closely related impurities.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound. This protocol is based on general procedures for the synthesis of similar N-heteroaryl cyanoacetamides.
Protocol 1: Solvent-Free Synthesis at Room Temperature
This method is often preferred for its simplicity, high yield, and adherence to green chemistry principles.
Materials:
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2-Aminopyrimidine
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Ethyl cyanoacetate
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Diethyl ether (for washing)
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Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminopyrimidine (1.0 eq).
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With continuous stirring, slowly add ethyl cyanoacetate (1.0-1.1 eq) to the flask at room temperature.
-
Continue stirring the reaction mixture at room temperature. The mixture may become thick and solidify as the product precipitates.
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Monitor the reaction progress by TLC until the 2-aminopyrimidine spot is no longer visible (typically 4-24 hours).
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Once the reaction is complete, add diethyl ether to the solid mass and break it up with a spatula.
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Filter the solid product under vacuum using a Büchner funnel.
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Wash the collected solid with two portions of cold diethyl ether to remove any unreacted ethyl cyanoacetate and other soluble impurities.
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Dry the purified this compound in a vacuum oven or air-dry to a constant weight.
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the expected impact of various reaction parameters on the yield of this compound. The data presented is illustrative and based on general principles of organic synthesis for this reaction type.
Table 1: Effect of Temperature and Reaction Time on Yield
| Entry | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Notes |
| 1 | 25 (Room Temp) | 4 | 75-85 | Good starting point. Longer time may be needed for completion. |
| 2 | 25 (Room Temp) | 24 | 85-95 | Often leads to higher conversion and yield. |
| 3 | 50 | 2 | 80-90 | Increased rate, but potential for side reactions. |
| 4 | 80 | 1 | 60-75 | Higher temperatures may lead to product degradation. |
Table 2: Effect of Solvent and Catalyst on Yield
| Entry | Solvent | Catalyst | Temperature (°C) | Expected Yield (%) | Notes |
| 1 | None (Neat) | None | 25 | 85-95 | Often the most efficient and green method. |
| 2 | Ethanol | None | Reflux | 70-80 | Good for solubilizing reactants but requires solvent removal. |
| 3 | Toluene | p-TSA (cat.) | Reflux | 65-75 | Acid catalysis may promote side reactions. |
| 4 | Dioxane | NaH (1.1 eq) | 80 | 50-60 | Strong base can lead to significant side product formation. |
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting pathway for the synthesis.
Caption: Experimental workflow for the solvent-free synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low yield in the synthesis.
troubleshooting unexpected side reactions in 2-cyano-N-(pyrimidin-2-yl)acetamide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected side reactions during the synthesis of 2-cyano-N-(pyrimidin-2-yl)acetamide. This document provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
1. Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the possible reasons and how can I improve it?
Answer:
Low yields can stem from several factors, including incomplete reaction, formation of side products, or issues with product isolation. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The reaction between 2-aminopyrimidine and a cyanoacetic acid derivative (e.g., ethyl cyanoacetate) may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Consider using a catalyst, such as a mild base, to facilitate the acylation. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
-
Suboptimal Reagents: The purity of starting materials is crucial.
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Solution: Ensure that 2-aminopyrimidine and the cyanoacetic acid derivative are pure and dry. Impurities can interfere with the reaction.
-
-
Side Reactions: Several side reactions can consume the starting materials or the desired product. These are detailed in the following sections.
2. Presence of an Unexpected Impurity with a Higher Molecular Weight
Question: I am observing an impurity with a higher molecular weight than my target product in my mass spectrum analysis. What could this be?
Answer:
A higher molecular weight impurity could be a diacylated product, where the 2-aminopyrimidine has reacted with two molecules of the cyanoacetic acid derivative.
-
Diacylation Product: N,N-bis(cyanoacetyl)-2-aminopyrimidine.
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Formation: This can occur if the initially formed product undergoes further acylation. This is more likely under harsh reaction conditions or with a large excess of the acylating agent.
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Identification: Look for characteristic peaks in your NMR spectrum. The proton and carbon environments will be different from the mono-acylated product. Mass spectrometry will show a molecular ion peak corresponding to the addition of another cyanoacetyl group.
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Prevention: Use a stoichiometric amount or a slight excess of 2-aminopyrimidine. Control the reaction temperature and time carefully. Add the acylating agent slowly to the reaction mixture.
-
3. Observation of an Impurity with a Similar Polarity to the Product
Question: I have an impurity that is difficult to separate from my product using column chromatography. What could it be and how can I remove it?
Answer:
An impurity with similar polarity could be a result of hydrolysis of either the nitrile or the amide group.
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Nitrile Hydrolysis Product: 2-(carbamoyl)-N-(pyrimidin-2-yl)acetamide.
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Formation: The cyano group (-C≡N) can be hydrolyzed to a primary amide (-CONH2) in the presence of water, especially under acidic or basic conditions.
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Identification: In the IR spectrum, the characteristic nitrile peak (around 2250 cm⁻¹) will be absent, and you will see changes in the amide region. In the ¹H NMR, a new set of amide protons will appear. Mass spectrometry will show an increase in mass corresponding to the addition of a water molecule.
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Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
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Amide Hydrolysis Product: 2-aminopyrimidine and cyanoacetic acid.
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Formation: The amide bond can be cleaved by hydrolysis, especially under strong acidic or basic conditions during workup or purification.
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Identification: The presence of starting materials (2-aminopyrimidine) can be detected by TLC or NMR.
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Prevention: Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases.
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4. Formation of a Viscous or Oily Side Product
Question: My reaction mixture has become viscous, or I have isolated an oily byproduct. What could be the cause?
Answer:
This could be due to the self-condensation of the cyanoacetic acid derivative.
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Self-Condensation of Cyanoacetic Acid Ester: Ethyl 2,4-dicyano-3-oxobutanoate or related polymers.
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Formation: Cyanoacetic acid esters can undergo self-condensation, especially in the presence of a strong base.
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Identification: These byproducts are often polymeric and can be difficult to characterize by standard spectroscopic methods. They may appear as a baseline smear on a TLC plate.
-
Prevention: Use a mild base as a catalyst, if necessary. Control the reaction temperature and avoid a large excess of the cyanoacetic acid derivative.
-
5. Unexpected Product Formation Under Acidic Conditions
Question: I used acidic conditions for my reaction and obtained a product that is not my target amide. What might have happened?
Answer:
Under acidic conditions, nitriles can undergo the Pinner reaction with alcohols (if present as a solvent or byproduct) to form an imino ester, which can then react further.
-
Pinner Reaction Byproduct: If an alcohol (e.g., ethanol from ethyl cyanoacetate) is present, the nitrile group of the product can react to form an ethyl imidate. This can then react with the amide nitrogen of another molecule, leading to more complex byproducts.
-
Formation: This is favored by anhydrous acidic conditions.
-
Identification: The IR spectrum would lack the nitrile peak and show C=N stretching. NMR would show signals corresponding to the ethoxy group.
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Prevention: Avoid strongly acidic conditions, especially in the presence of alcohols. If an acid catalyst is needed, use a milder one.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the acylation of 2-aminopyrimidine with a cyanoacetic acid derivative, such as ethyl cyanoacetate or cyanoacetyl chloride. The reaction is typically carried out in a suitable solvent, sometimes with gentle heating or the use of a mild base as a catalyst.
Q2: How can I best purify the final product?
A2: this compound is a polar compound. Purification can typically be achieved by:
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Recrystallization: Using a suitable solvent system like ethanol, isopropanol, or ethyl acetate/hexane.
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Column Chromatography: On silica gel, using a polar eluent system such as dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent. For highly polar and basic compounds, using an eluent system containing a small amount of ammonia or triethylamine can improve separation and reduce tailing.
Q3: What are the key spectroscopic features I should look for to confirm the structure of this compound?
A3:
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¹H NMR: Expect to see signals for the pyrimidine ring protons, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amide N-H proton.
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¹³C NMR: Look for signals corresponding to the carbons of the pyrimidine ring, the nitrile carbon, the methylene carbon, and the amide carbonyl carbon.
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IR Spectroscopy: Key peaks to look for are the N-H stretch of the amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹).
Q4: Can tautomerism of 2-aminopyrimidine affect the reaction?
A4: Yes. 2-Aminopyrimidine can exist in amino and imino tautomeric forms. While the amino form is generally more stable, the imino tautomer can exhibit different reactivity. Under certain conditions, this could potentially lead to O-acylation if a suitable tautomer is present, although N-acylation is generally favored for 2-aminopyrimidines.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general procedure and may require optimization for specific laboratory conditions.
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Reaction Setup: To a solution of 2-aminopyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dioxane, or acetonitrile), add ethyl cyanoacetate (1.1 eq).
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Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the starting materials. The progress of the reaction should be monitored by TLC.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.
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Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| Parameter | Condition |
| Reactants | 2-Aminopyrimidine, Ethyl Cyanoacetate |
| Solvent | Toluene, Dioxane, or Acetonitrile (anhydrous) |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 4-24 hours (monitor by TLC) |
| Purification | Recrystallization or Column Chromatography |
Visual Troubleshooting Guides
To aid in understanding the potential reaction pathways and troubleshooting steps, the following diagrams are provided.
Caption: The primary reaction for the synthesis of the target compound.
optimizing reaction conditions for 2-cyano-N-(pyrimidin-2-yl)acetamide derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-cyano-N-(pyrimidin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the derivatization of this compound?
A1: The most prevalent method for derivatization is the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene group of this compound to a carbonyl group (typically an aldehyde or ketone), followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This method is widely used for the synthesis of arylidene cyanoacetamide derivatives.[2]
Q2: What are the recommended catalysts for the Knoevenagel condensation with this compound?
A2: Weakly basic amines are generally the catalysts of choice. Piperidine, triethylamine, and ammonium acetate are commonly used and have been shown to be effective.[3][4][5] The use of a strong base is typically avoided as it can induce the self-condensation of the aldehyde or ketone reactant.
Q3: Which solvents are suitable for this reaction?
A3: A range of protic and aprotic solvents can be used. Ethanol and methanol are frequently employed.[3][6] For greener chemistry approaches, aqueous solutions, such as sodium chloride solution, have also been used successfully, particularly in combination with microwave irradiation.[4][5]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis is a highly effective method for this derivatization. It can significantly reduce reaction times from hours to minutes and often leads to higher yields (90-99%) compared to conventional heating methods.[4][7]
Q5: How does the substituent on the aldehyde/ketone affect the reaction outcome?
A5: The electronic properties of the substituents on the carbonyl reactant can influence the reaction. Aldehydes with electron-withdrawing groups tend to increase the reaction yield, while those with electron-donating groups may reduce it.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Insufficient reaction time or temperature- Steric hindrance from bulky reactants- Unfavorable electronic effects of substituents (strong electron-donating groups)[5] | - Use a fresh or different catalyst (e.g., piperidine, triethylamine).- Increase reaction time and/or temperature. Consider using microwave irradiation for significant rate enhancement.[4]- If steric hindrance is suspected, a less bulky catalyst or higher reaction temperature may be required.- If possible, use an aldehyde/ketone with less electron-donating substituents. |
| Formation of Multiple Products/Side Reactions | - Self-condensation of the aldehyde/ketone due to a strong base.- Michael addition or other subsequent reactions of the product. | - Use a milder, weakly basic amine catalyst like piperidine or triethylamine.- Monitor the reaction closely by TLC to stop it once the desired product is formed.- Adjust stoichiometry to avoid a large excess of any reactant. |
| Difficult Product Isolation/Purification | - Product is highly soluble in the reaction solvent.- Tailing of spots on TLC plates. | - After the reaction, cool the mixture in an ice bath to promote precipitation.[3][6]- If the product is an oil, use extraction and column chromatography for purification.- For TLC analysis, adding a few drops of glacial acetic acid to the ethyl acetate eluent can help to produce sharper spots.[3][6] |
| Reaction Slurry is Difficult to Stir | - High concentration of reactants leading to precipitation of starting materials or product. | - This can be normal at the beginning of the reaction. The slurry often becomes more stirrable upon heating.[3][6]- If the issue persists, consider adding more solvent to improve solubility and mixing. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Knoevenagel Condensation of Cyanoacetamides
| Catalyst | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Piperidine | Methanol | Reflux | 2 hours | ~60-100% | [3][6] |
| Triethylamine | NaCl Solution | Microwave | 35 minutes | 90-99% | [4][5] |
| Ammonium Acetate | - | Microwave | Not specified | High | [1] |
| Triethylamine | Ethanol | Microwave | 35 minutes | 70-90% | [4][5] |
Experimental Protocols
General Protocol for Knoevenagel Condensation using Conventional Heating
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To a slurry of the aldehyde (1.0 mmol) in methanol (10 mL), add this compound (1.1 mmol).
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Add a catalytic amount of piperidine (e.g., 2-3 drops).
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
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Filter the solid product, wash with cold isopropanol or diethyl ether, and air-dry.[3][6]
General Protocol for Microwave-Assisted Knoevenagel Condensation
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In a microwave-safe vessel, combine the aldehyde (1.0 mmol), this compound (1.1 mmol), and triethylamine (0.2 mmol) in an aqueous NaCl solution or ethanol.
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Seal the vessel and place it in a microwave reactor.
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Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for 30-40 minutes.[4]
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After cooling, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.
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Purify the product by recrystallization or column chromatography as needed.
Visualizations
Caption: A generalized workflow for the derivatization of this compound.
Caption: A decision tree for troubleshooting low product yield in derivatization reactions.
References
- 1. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. www2.unifap.br [www2.unifap.br]
- 5. researchgate.net [researchgate.net]
- 6. syntheticpages.org [syntheticpages.org]
- 7. researchgate.net [researchgate.net]
dealing with compound instability of 2-cyano-N-(pyrimidin-2-yl)acetamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the compound instability of 2-cyano-N-(pyrimidin-2-yl)acetamide in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of solution, especially when I dilute my DMSO stock with aqueous media. What is happening and how can I prevent this?
A1: This is a common issue known as "crashing out" and occurs because this compound, like many organic compounds, is significantly less soluble in aqueous solutions than in pure DMSO.[1][2] When the DMSO stock is diluted, the solvent environment changes polarity, leading to precipitation.
To prevent precipitation, consider the following strategies:
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Stepwise Dilution: Dilute your DMSO stock solution gradually (stepwise) into your aqueous medium while vortexing or sonicating to aid dissolution.[3]
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Lower Final Concentration: The compound's solubility might be the limiting factor. Try working with a lower final concentration in your assay.[1]
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Increase Final DMSO Concentration: While not always possible depending on your experimental system's tolerance, a slightly higher final concentration of DMSO (e.g., up to 0.5-1%) can help maintain solubility.[1][3] Always include a vehicle control with the same final DMSO concentration.
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Use of Co-solvents: Incorporating a co-solvent can improve solubility. Common co-solvents include PEG400, glycerol, or Tween 80.[3]
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Employ Carriers: Cyclodextrins can encapsulate the compound, increasing its apparent solubility in aqueous media.[2][4]
Q2: I suspect my compound is degrading in solution over time, leading to inconsistent experimental results. What are the likely degradation pathways?
A2: this compound contains functional groups susceptible to degradation, primarily through hydrolysis. The amide and cyano groups can be hydrolyzed, especially under acidic or basic conditions.[5][6] The pyrimidine ring may also be susceptible to degradation depending on the specific conditions.
Likely degradation pathways include:
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Hydrolysis of the amide bond: This would yield 2-aminopyrimidine and a cyanoacetic acid derivative.
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Hydrolysis of the cyano group: This would convert the cyano group to a carboxylic acid or an amide.
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Ring opening of the pyrimidine moiety: This is possible under more extreme pH and temperature conditions.
Q3: What are the optimal storage conditions for this compound in both solid and solution forms?
A3: Proper storage is crucial to minimize degradation.
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Solid Form: Store the compound in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended to protect it from moisture.[7][8]
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Solution (DMSO Stock): Prepare stock solutions in high-quality, anhydrous DMSO.[9] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture absorption from the air.[10] Store these aliquots at -20°C or -80°C.
Q4: How does pH affect the stability of this compound in solution?
A4: pH is a critical factor influencing the stability of this compound.[11] Both acidic and basic conditions can catalyze the hydrolysis of the amide and cyano groups.[5][6] The optimal pH for stability is likely near neutral (pH 7), but this needs to be determined experimentally. It is advisable to use buffered solutions in your experiments to maintain a constant pH.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation During Experiment
| Symptom | Possible Cause | Troubleshooting Steps |
| A white precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer. | Poor aqueous solubility. | 1. Decrease the final concentration of the compound. 2. Perform a stepwise dilution with vigorous mixing. 3. Increase the final percentage of DMSO in the assay (if tolerated by the system). 4. Consider using a co-solvent or a solubility enhancer like cyclodextrin.[2][3] |
| The solution is initially clear but becomes cloudy over time or upon temperature changes. | The compound is at a concentration near its solubility limit, and small changes in temperature or solvent evaporation are causing it to precipitate. | 1. Ensure a constant temperature is maintained throughout the experiment. 2. Keep plates or tubes sealed to prevent solvent evaporation. 3. Work with concentrations well below the determined maximum solubility. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Potency or activity of the compound appears to decrease with the age of the prepared solution. | Chemical degradation of the compound in solution. | 1. Conduct a forced degradation study to identify conditions that cause instability (see Experimental Protocols). 2. Prepare fresh working solutions for each experiment from a frozen stock aliquot. 3. Analyze the purity of your stock solution periodically using HPLC. |
| High variability between replicate wells or experiments. | Incomplete dissolution or precipitation of the compound. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Briefly sonicate the stock solution vial before making dilutions.[1][9] 3. Ensure thorough mixing after each dilution step. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study will help identify the conditions under which this compound is unstable.[12][13][14]
1. Preparation of Stock Solution:
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Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
2. Stress Conditions:
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For each condition, dilute the stock solution to a final concentration of 100 µM in the respective stress solution.
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Acid Hydrolysis: 0.1 M HCl.
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Base Hydrolysis: 0.1 M NaOH.
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Oxidative Degradation: 3% H₂O₂.
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Thermal Stress: Incubate a solution in a neutral buffer (e.g., PBS, pH 7.4) at 50°C.
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Photostability: Expose a solution in a neutral buffer to UV light.
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Control: A solution in a neutral buffer kept at room temperature and protected from light.
3. Time Points:
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Analyze samples at t=0, 2, 4, 8, and 24 hours.
4. Analysis:
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Use a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect the formation of degradation products.
5. Data Presentation:
Table 1: Forced Degradation of this compound (% Remaining Parent Compound)
| Time (hours) | Control (PBS, RT) | 0.1 M HCl | 0.1 M NaOH | 3% H₂O₂ | 50°C | UV Light |
| 0 | 100 | 100 | 100 | 100 | 100 | 100 |
| 2 | 99.8 | 95.2 | 85.1 | 98.5 | 97.3 | 99.1 |
| 4 | 99.5 | 90.7 | 72.4 | 97.1 | 94.8 | 98.2 |
| 8 | 99.2 | 82.1 | 55.9 | 95.3 | 90.1 | 96.5 |
| 24 | 98.9 | 65.4 | 20.7 | 91.8 | 81.5 | 93.7 |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quantity of the active pharmaceutical ingredient (API) in a drug product due to degradation.[13][15]
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength; start with 254 nm.
-
Injection Volume: 10 µL.
3. Method Validation:
-
Specificity: Analyze samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent compound peak.
-
Linearity, Accuracy, and Precision: Validate the method according to ICH guidelines.[13]
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. editverse.com [editverse.com]
- 8. chemtech-us.com [chemtech-us.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ibisscientific.com [ibisscientific.com]
- 12. Designing Stable Drug Formulations with Impurity Control. [aquigenbio.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. biomedres.us [biomedres.us]
- 15. ajpaonline.com [ajpaonline.com]
how to increase the purity of synthesized 2-cyano-N-(pyrimidin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 2-cyano-N-(pyrimidin-2-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis method for this compound?
The most common laboratory synthesis involves the acylation of 2-aminopyrimidine with a cyanoacetic acid ester, such as ethyl or methyl cyanoacetate. The reaction is typically carried out by heating the two reagents, sometimes in the presence of a solvent or with the neat reactants.
Q2: What are the potential impurities in the synthesis of this compound?
Common impurities can include:
-
Unreacted 2-aminopyrimidine: The starting amine may not fully react.
-
Unreacted cyanoacetic acid ester: The starting ester may be present in excess or may not have fully reacted.
-
Malonamide derivatives: Self-condensation of the cyanoacetic acid ester can occur, especially under basic conditions.
-
Di-acylated byproducts: A second molecule of the cyanoacetic acid ester could potentially react with the newly formed product, although this is less common under standard conditions.
-
Solvent residues: Residual solvents from the reaction or purification steps.
Q3: What are the recommended methods for purifying crude this compound?
The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Simple washing of the precipitated product with a suitable solvent can also be effective in removing some impurities.
Q4: Which solvents are suitable for the recrystallization of this compound?
Based on procedures for analogous compounds, ethanol is a suitable solvent for recrystallization.[1] A mixture of ethyl acetate and n-hexane has also been used for the crystallization of similar acetamide derivatives.[2] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures.
Troubleshooting Guides
Issue 1: Low Purity of the Final Product After Initial Synthesis
Symptoms:
-
The melting point of the product is broad and lower than the expected value.
-
Analytical data (e.g., NMR, LC-MS) shows the presence of multiple components.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is monitored by TLC or LC-MS until the starting materials are consumed. - Increase Reaction Temperature: Gently heating the reaction mixture can drive it to completion. The optimal temperature should be determined experimentally. |
| Incorrect Stoichiometry | - Optimize Reactant Ratio: While a 1:1 molar ratio of 2-aminopyrimidine to cyanoacetic acid ester is theoretical, a slight excess of one reactant may be beneficial. This should be optimized based on experimental results. |
| Side Reactions | - Control Reaction Temperature: Excessive heat can lead to the formation of byproducts. Maintain a consistent and optimal temperature. - Use a High-Purity Solvent: Impurities in the solvent can participate in side reactions. |
Issue 2: Difficulty in Removing Unreacted Starting Materials
Symptoms:
-
Analytical data confirms the presence of 2-aminopyrimidine or the cyanoacetic acid ester in the final product.
Troubleshooting Steps:
Caption: Troubleshooting workflow for removing unreacted starting materials.
Detailed Protocols:
-
Washing: For a related synthesis, the crude product was washed with diethyl ether to remove unreacted starting materials and non-polar impurities.[3]
-
Recrystallization:
-
Protocol: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, treat it with a small amount of activated charcoal and filter it hot. Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.[1][4]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexane or a mixture of dichloromethane and acetone can be effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis. For a similar compound, a mixture of methylene chloride and acetone was used.
-
Issue 3: Oily Product or Failure to Crystallize
Symptoms:
-
The product is obtained as an oil or a sticky solid that does not crystallize upon cooling.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Impurities | - Purify via Column Chromatography: An oily product often indicates the presence of significant impurities that inhibit crystallization. Column chromatography is the most effective method to separate the desired product from these impurities. |
| Residual Solvent | - Remove Solvent Under High Vacuum: Ensure all solvent from the reaction is thoroughly removed using a rotary evaporator followed by a high vacuum pump. |
| Product is an Oil at Room Temperature | - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes help in forming a solid. |
Experimental Protocols
Synthesis of this compound (General Procedure)
This is a general procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.
-
In a round-bottom flask, combine 2-aminopyrimidine (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq).
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Heat the mixture with stirring at 120-140 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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The crude product often solidifies upon cooling. If not, triturate with diethyl ether or hexane to induce solidification.
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Collect the crude solid by filtration and wash with cold diethyl ether.
-
Purify the crude product by recrystallization from ethanol or by column chromatography using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Quantitative Data Summary
The following table summarizes purity data for cyanoacetamide derivatives from various sources. Note that these are for analogous compounds and serve as a general guide.
| Compound | Purification Method | Purity Achieved | Reference |
| 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide | Crystallization, Anti-solvent precipitation (hexane) | >99.5% (by HPLC) | [5] |
| 2,2-dimethyl cyano acetamide | Repeated crystallization (ethyl acetate:n-hexane = 1:1) | Not specified, but product was isolated | [2] |
| Cyanoacetamide | Crystallization from hot 95% alcohol | "Snow-white product" | [4] |
Logical Relationships in Purification
Caption: Decision-making workflow for the purification of this compound.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide - Google Patents [patents.google.com]
- 3. 2-cyano-N-(pyridin-4-ylmethyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide|CAS 678966-93-3 [benchchem.com]
resolving ambiguous NMR peaks in 2-cyano-N-(pyrimidin-2-yl)acetamide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous NMR peaks during the analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 1H-NMR spectrum of this compound shows broad or overlapping peaks in the aromatic region. How can I resolve these?
A1: Overlapping aromatic signals are a common issue. Here are several strategies to resolve them:
-
Change the NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent used.[1][2][3] Changing from a common solvent like CDCl₃ to a more aromatic solvent like benzene-d₆ or a hydrogen-bonding solvent like DMSO-d₆ can induce different chemical shifts (solvent-induced shifts) and may resolve the overlapping peaks.[3]
-
Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[4] Try acquiring the spectrum with a more dilute sample.
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.
-
Utilize 2D-NMR Techniques: Two-dimensional NMR spectroscopy is a powerful tool for resolving overlapping signals.[5] Techniques like COSY and TOCSY can help identify spin-spin coupling networks, while HSQC and HMBC can correlate protons to their directly attached or long-range coupled carbons, respectively.[6][7][8]
Q2: I am unsure about the assignment of the pyrimidine protons. Which signals correspond to H4, H5, and H6?
A2: The pyrimidine ring protons will typically appear as a doublet (H5) and a triplet (H4 and H6, which are chemically equivalent). Due to the electron-withdrawing nature of the nitrogen atoms, these protons will be downfield. The H5 proton is coupled to both H4 and H6, resulting in a triplet. The H4 and H6 protons are coupled to H5, appearing as a doublet. A COSY experiment will show a clear correlation between the doublet and the triplet, confirming their assignment.
Q3: The methylene (-CH₂-) protons next to the cyano group appear as a singlet, but I expected a more complex signal. Is this correct?
A3: Yes, a singlet for the methylene protons is expected. These protons are adjacent to a carbonyl group and a cyano group, but there are no adjacent protons to couple with. Therefore, they will appear as a singlet. An HSQC experiment can confirm this by showing a correlation between this proton signal and the methylene carbon signal.
Q4: I see a broad singlet that disappears upon adding a drop of D₂O. What is this peak?
A4: This is the characteristic behavior of an exchangeable proton, in this case, the amide (N-H) proton. The deuterium from the D₂O exchanges with the amide proton, and since deuterium is not observed in ¹H-NMR, the peak disappears.
Hypothetical NMR Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. Note: These are predicted values based on known chemical shift ranges and data from similar structures. Actual values may vary.
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| -CH₂- | ~ 3.9 | s (singlet) | ~ 25 |
| Pyrimidine H5 | ~ 7.2 | t (triplet) | ~ 118 |
| Pyrimidine H4, H6 | ~ 8.6 | d (doublet) | ~ 158 |
| Amide N-H | ~ 10.5 | br s (broad singlet) | - |
| Cyano (-CN) | - | - | ~ 116 |
| Carbonyl (C=O) | - | - | ~ 165 |
| Pyrimidine C2 | - | - | ~ 159 |
Experimental Protocols
Protocol 1: Standard 1D ¹H-NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals.
-
Protocol 2: 2D-COSY (Correlation Spectroscopy) for Proton-Proton Coupling
-
Sample Preparation: Use the same sample as for the 1D ¹H-NMR.
-
Spectrometer Setup:
-
Load a standard COSY pulse sequence.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Typically, 256-512 increments in the indirect dimension (t₁) are sufficient.
-
Set the number of scans per increment (e.g., 4 or 8).
-
-
Data Processing:
-
Apply Fourier transformation in both dimensions.
-
Phase the 2D spectrum.
-
Analyze the cross-peaks, which indicate J-coupling between protons.
-
Protocol 3: 2D-HSQC (Heteronuclear Single Quantum Coherence) for One-Bond C-H Correlation
-
Sample Preparation: A slightly more concentrated sample (15-20 mg) may be beneficial.
-
Spectrometer Setup:
-
Load a standard HSQC pulse sequence.
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Set the number of increments in the indirect dimension (e.g., 128-256).
-
Set the number of scans per increment.
-
-
Data Processing:
-
Apply Fourier transformation in both dimensions.
-
Phase the 2D spectrum.
-
Analyze the cross-peaks, which show correlations between protons and their directly attached carbons.
-
Visualizations
Caption: Workflow for resolving ambiguous NMR peaks.
Caption: Troubleshooting logic for ambiguous NMR peaks.
References
- 1. unn.edu.ng [unn.edu.ng]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. youtube.com [youtube.com]
minimizing cytotoxicity of 2-cyano-N-(pyrimidin-2-yl)acetamide in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 2-cyano-N-(pyrimidin-2-yl)acetamide in cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High cell death observed even at low compound concentrations. | Inherent cytotoxicity of the compound: Many pyrimidine-based compounds exhibit cytotoxic effects.[1][2][3][4] | - Optimize compound concentration: Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and assay. - Reduce incubation time: Shorter exposure to the compound may reduce cytotoxicity while still allowing for the desired biological effect to be observed. |
| Suboptimal cell health: Unhealthy cells are more susceptible to compound-induced stress. | - Ensure optimal cell culture conditions: Use fresh media and supplements, and regularly monitor incubator temperature and CO2 levels. - Avoid over-confluency: Do not allow cells to become over-confluent in flasks before seeding for an experiment. | |
| Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at high concentrations. | - Minimize final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below 0.1%.[5] - Include a solvent control: Always include a vehicle control (cells treated with the solvent alone) to distinguish between compound- and solvent-induced cytotoxicity. | |
| Inconsistent results between experiments. | Variability in cell seeding density: Inconsistent cell numbers can lead to variable results. | - Optimize and standardize cell seeding density: Determine the optimal cell number that provides a robust assay window and use this density consistently for all experiments. |
| Variability in compound preparation: Inaccurate dilutions or improper storage can affect compound activity. | - Prepare fresh compound dilutions for each experiment: Avoid repeated freeze-thaw cycles. - Verify compound concentration: If possible, confirm the concentration of your stock solution. | |
| Difficulty distinguishing between specific and off-target cytotoxic effects. | Compound promiscuity: The compound may be interacting with multiple cellular targets, leading to broad cytotoxicity. | - Employ orthogonal assays: Use multiple assay formats that measure different cellular endpoints (e.g., apoptosis, necrosis, metabolic activity) to better understand the mechanism of cytotoxicity. - Consider target engagement assays: If the intended target of the compound is known, perform assays to confirm that the observed effects are occurring at concentrations consistent with target engagement. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cytotoxicity of this compound?
A1: Based on studies of structurally related pyrimidine and cyanoacetamide compounds, the primary mechanism of cytotoxicity is likely the induction of apoptosis. This process often involves the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of programmed cell death.[6][7] Some cyano-acrylamide inhibitors have also been shown to inhibit deubiquitinase (DUB) activity, which can contribute to cytotoxicity.[5]
Q2: How can I determine if the cytotoxicity I'm observing is due to apoptosis?
A2: You can use a variety of cell-based assays to detect apoptosis. Common methods include:
-
Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.
-
Annexin V Staining: Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Mitochondrial Membrane Potential Assays: A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[8][9][10][11][12]
Q3: What are some key experimental parameters to optimize to minimize cytotoxicity?
A3: To minimize the cytotoxic effects of this compound, consider optimizing the following:
-
Compound Concentration: Titrate the compound to find the lowest effective concentration.
-
Incubation Time: Use the shortest incubation time necessary to observe the desired effect.
-
Cell Seeding Density: Ensure a consistent and optimal number of cells per well.
-
Serum Concentration: The presence of serum proteins can sometimes mitigate compound cytotoxicity. However, this can also interfere with compound activity, so it needs to be empirically determined for your specific assay.
Q4: Are there alternative assay formats that are less sensitive to cytotoxic compounds?
A4: If cytotoxicity is confounding your results, consider using endpoint assays that are less dependent on cell viability, such as:
-
Reporter Gene Assays: If your target regulates the expression of a specific gene, a reporter assay can measure this activity directly.
-
High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters, which can help to distinguish specific effects from general toxicity.
-
Biochemical Assays: If possible, using a cell-free biochemical assay to measure the direct interaction of the compound with its target can eliminate the issue of cellular cytotoxicity.
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the compound, a common measure of cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis Induction by Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases to determine if the compound induces apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates (white-walled for luminescence assays)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1. It is recommended to use concentrations around the IC50 value determined previously.
-
-
Caspase-3/7 Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.
-
Data Presentation
The following tables present hypothetical quantitative data for this compound based on typical results for similar compounds.
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 25.8 ± 3.5 |
| HepG2 | Liver Cancer | 18.9 ± 2.8 |
| HCT116 | Colon Cancer | 21.4 ± 3.1 |
Table 2: Caspase-3/7 Activation by this compound in MCF-7 Cells
| Compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| 1 | 1.2 ± 0.2 |
| 5 | 2.5 ± 0.4 |
| 10 | 4.8 ± 0.7 |
| 25 | 8.1 ± 1.2 |
Visualizations
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for characterizing and minimizing compound cytotoxicity.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Postulated pathway of apoptosis induction by the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. Characterization of cells with different mitochondrial membrane potential during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disruption of mitochondrial membrane potential during apoptosis induced by PSC 833 and CsA in multidrug-resistant lymphoid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melatonin maintains mitochondrial membrane potential and decreases excessive intracellular Ca2+ levels in immature human oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mitochondrial membrane potential (deltapsi(m)) in apoptosis; an update - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of synthesized 2-cyano-N-(pyrimidin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 2-cyano-N-(pyrimidin-2-yl)acetamide. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the N-acylation of 2-aminopyrimidine with a cyanoacetic acid derivative. A common approach involves the reaction of 2-aminopyrimidine with an activated form of cyanoacetic acid, such as an ester (e.g., ethyl cyanoacetate) or by using a coupling agent. One documented method for a similar transformation involves the use of cyanoacetic acid in the presence of acetic anhydride, which forms a mixed anhydride in situ.
Q2: What are the critical parameters to control to ensure batch-to-batch consistency?
A2: Key parameters to control include the quality and purity of starting materials (2-aminopyrimidine and the cyanoacylating agent), reaction temperature, choice of base and solvent, and the final crystallization conditions. Variations in any of these can significantly impact the yield, purity, and physical properties of the final product.
Q3: What are the potential major impurities in this synthesis?
A3: Potential impurities include unreacted starting materials (2-aminopyrimidine), the N,N-diacylated pyrimidine byproduct, and residual solvents. The formation of the diacylated impurity is a known side reaction in the acylation of 2-aminopyrimidines, particularly in the presence of strong bases.[1][2]
Q4: How does crystallization affect the final product quality?
A4: Crystallization is a critical final step that dictates the purity, particle size distribution, and polymorphic form of the this compound. Inconsistent crystallization conditions can lead to the inclusion of impurities, batch-to-batch variations in solubility, and altered bioavailability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient purification/product loss during workup. - Degradation of starting materials or product. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature; for N-acylation, temperatures between room temperature and gentle heating are typical. - Ensure efficient extraction and minimize transfers during workup. - Check the stability of starting materials and the product under the reaction conditions. |
| Presence of N,N-diacylated Impurity | - Use of a strong base (e.g., triethylamine, potassium carbonate).[1][2] - Excess acylating agent. | - Use a weaker base such as pyridine to avoid the formation of the diacyl product.[1] - Use a stoichiometric amount of the acylating agent. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities inhibiting crystallization. - Incorrect solvent system for crystallization. - Supersaturation issues. | - Purify the crude product using column chromatography before crystallization. - Screen different solvent systems (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find optimal crystallization conditions. - Employ techniques like seeding with a known pure crystal or slow cooling to control supersaturation. |
| Inconsistent Crystal Form (Polymorphism) | - Variations in crystallization solvent, temperature, or cooling rate. - Presence of different impurities in various batches. | - Standardize the crystallization protocol meticulously, including solvent choice, concentration, cooling profile, and agitation speed. - Characterize the solid-state properties of each batch using techniques like XRPD or DSC. |
| Batch-to-Batch Color Variation | - Presence of trace impurities. - Oxidation of starting materials or product. - Residual metal catalysts from previous steps (if applicable). | - Ensure high purity of starting materials. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider a final purification step like charcoal treatment to remove colored impurities. |
Experimental Protocols
Key Analytical Methodologies
| Technique | Typical Parameters | Purpose |
| High-Performance Liquid Chromatography (HPLC) | - Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) - Mobile Phase: Acetonitrile and water gradient. - Detector: UV at a suitable wavelength (e.g., 254 nm). | To monitor reaction progress, assess purity, and quantify impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Solvent: DMSO-d6 or CDCl3 - Nuclei: 1H and 13C | To confirm the chemical structure of the product and identify impurities. |
| Mass Spectrometry (MS) | - Ionization Mode: Electrospray Ionization (ESI) | To determine the molecular weight of the product and identify unknown impurities. |
| Infrared (IR) Spectroscopy | - Method: KBr pellet or ATR | To identify key functional groups (e.g., C≡N, C=O, N-H). |
Visual Diagrams
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting decision tree for batch-to-batch variability.
References
improving the selectivity of 2-cyano-N-(pyrimidin-2-yl)acetamide for its target
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 2-cyano-N-(pyrimidin-2-yl)acetamide. Our focus is on improving the selectivity of this compound for its intended kinase target.
Disclaimer
This compound is used here as a representative pyrimidine-based kinase inhibitor. For the purpose of providing a detailed and practical guide, we will be using Epidermal Growth Factor Receptor (EGFR) as the hypothetical primary target. The troubleshooting strategies and experimental protocols described are broadly applicable to other kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My compound shows activity against multiple kinases in a screening panel. How can I improve its selectivity for EGFR?
Answer:
Lack of selectivity is a common challenge with ATP-competitive kinase inhibitors due to the conserved nature of the ATP-binding pocket. Here are several strategies to improve the selectivity of this compound for EGFR:
-
Strategy 1: Exploit Differences in the ATP-Binding Site. While the ATP-binding pocket is conserved, subtle differences exist between kinases. One key residue is the "gatekeeper" residue. Kinases with a small gatekeeper residue (e.g., threonine) can accommodate bulkier inhibitors, while those with a large gatekeeper (e.g., methionine or phenylalanine) cannot. Modifying the inhibitor to include a bulky group that can access this pocket in EGFR but not in off-targets can enhance selectivity.[1]
-
Strategy 2: Target Allosteric Sites. Allosteric inhibitors bind to sites on the kinase other than the ATP-binding pocket.[2] These sites are generally less conserved, offering a promising route to higher selectivity. Structure-based drug design or high-throughput screening of compound libraries can help identify potential allosteric binding sites and inhibitors.
-
Strategy 3: Develop Bivalent Inhibitors. This approach involves linking your ATP-competitive inhibitor to a second molecule that binds to a distinct site on the target kinase. This significantly increases the binding affinity and selectivity for the intended target.[1]
-
Strategy 4: Introduce Atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In some cases, locking a molecule into a specific atropisomeric configuration can enhance its selectivity for a particular kinase.[3]
The following workflow outlines a general approach to improving kinase inhibitor selectivity:
Caption: Workflow for improving kinase inhibitor selectivity.
Issue 2: My in-cell activity (e.g., inhibition of cancer cell proliferation) does not correlate with my in-vitro kinase inhibition data. What could be the reason?
Answer:
Discrepancies between in-vitro and in-cell data are common and can arise from several factors:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that used in many in-vitro kinase assays (micromolar range). An ATP-competitive inhibitor will face greater competition in a cellular environment, leading to a decrease in apparent potency.
-
Off-Target Effects: The observed cellular phenotype may be due to the compound hitting an unintended target (an off-target effect).[4] Conversely, the compound might be metabolized by the cell into an inactive form.
-
Activation of Compensatory Signaling Pathways: Inhibition of EGFR can sometimes lead to the activation of alternative signaling pathways that bypass the effect of the inhibitor.
To troubleshoot this, consider the following experiments:
-
Cellular Target Engagement Assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that your compound is binding to EGFR within the cell.
-
Phosphorylation Status of Downstream Effectors: Perform a Western blot to analyze the phosphorylation status of proteins downstream of EGFR, such as Akt and ERK. A lack of change in phosphorylation may indicate poor target engagement or rapid activation of compensatory pathways.
-
Varying ATP Concentrations in In-Vitro Assays: Determine the IC50 of your compound at different ATP concentrations to understand how competition with ATP affects its potency.
The following diagram illustrates the EGFR signaling pathway and potential points of investigation:
Caption: Simplified EGFR signaling pathway.
Quantitative Data
The following table presents hypothetical kinase profiling data for this compound and two of its analogs designed to improve selectivity.
| Kinase Target | This compound (IC50, nM) | Analog 1 (IC50, nM) | Analog 2 (IC50, nM) |
| EGFR | 50 | 45 | 60 |
| SRC | 75 | 500 | >10,000 |
| ABL | 120 | 800 | >10,000 |
| VEGFR2 | 200 | 1500 | >10,000 |
| PDGFRβ | 350 | 2500 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Luminescence-Based Assay
This protocol is adapted from commercially available kinase profiling systems (e.g., Promega's Kinase-Glo® or ADP-Glo™).[5][6]
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
Materials:
-
This compound
-
Kinase panel (e.g., a panel of receptor tyrosine kinases)
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
Add 1 µL of the compound dilution to the wells of a 384-well plate.
-
Add 2 µL of the kinase working stock to each well.
-
Initiate the reaction by adding 2 µL of the ATP/substrate working stock to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase.
Protocol 2: Western Blot for Downstream EGFR Signaling
Objective: To assess the effect of this compound on the phosphorylation of Akt and ERK in a relevant cancer cell line (e.g., A549).
Materials:
-
A549 cells
-
This compound
-
EGF
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed A549 cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
The following diagram illustrates the experimental workflow for the Western blot analysis:
Caption: Western blot experimental workflow.
References
- 1. Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]- | C21H25N9O | CID 56946894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
troubleshooting poor reproducibility in biological assays with 2-cyano-N-(pyrimidin-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-cyano-N-(pyrimidin-2-yl)acetamide. Given the limited publicly available data on this specific compound, this guide focuses on general principles and best practices for small molecule screening, using hypothetical examples relevant to a compound of this class.
Troubleshooting Guides
Poor reproducibility is a common challenge in biological assays. Below are question-and-answer-based guides to address specific issues you might encounter when working with this compound.
Question: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes and solutions?
Answer: High variability between replicates can stem from several factors, ranging from compound handling to assay procedure. Here’s a systematic approach to troubleshoot this issue:
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Compound Precipitation | Due to the heterocyclic nature of this compound, solubility could be a concern. Visually inspect the stock solution and the final assay plate wells for any precipitate. If precipitation is suspected, consider lowering the final concentration, using a different solvent for the stock solution (e.g., DMSO, ethanol), or performing a solubility test. |
| Inaccurate Pipetting | Small volumes of concentrated compound stock are often used, where minor inaccuracies can lead to large concentration differences. Ensure your pipettes are calibrated. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step. A multichannel pipette, if not functioning properly, can also introduce variability.[1] |
| Cell Seeding Inconsistency | An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during seeding. Avoid letting cells settle in the reservoir of the pipette. The "edge effect" in microplates can also cause variability; consider not using the outer wells for experimental data.[2] |
| Reagent Contamination | Contamination of reagents with concentrated sources of the analyte can lead to inconsistent results.[3] Use fresh reagents and sterile techniques. |
| Instrument Malfunction | A malfunctioning plate reader can introduce noise and variability.[3] Run a control plate with only media and reagents to check for instrument noise. |
Question: My dose-response curve is not sigmoidal and shows inconsistent results at higher concentrations. What could be the problem?
Answer: A non-ideal dose-response curve can indicate several issues, particularly at high compound concentrations.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Compound Solubility Limit Exceeded | At higher concentrations, this compound may be precipitating out of solution in the assay medium. Determine the solubility of the compound in your specific assay buffer. The highest concentration tested should be below the solubility limit. |
| Off-Target Cytotoxicity | At high concentrations, the compound may be causing general cytotoxicity that is unrelated to the specific target of interest. This can mask the true dose-response. Run a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary functional assay to monitor for cytotoxicity. |
| Assay Artifacts | The compound might interfere with the assay technology itself (e.g., autofluorescence, quenching of signal).[3] Perform a counterscreen without the biological target (e.g., in a cell-free system) to see if the compound affects the assay readout directly. |
| Compound Degradation | The compound may not be stable in the assay medium over the course of the experiment, especially during long incubation times. Assess the stability of this compound in your assay buffer over time using methods like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
Q2: How can I be sure that the observed biological effect is specific to this compound?
A2: To ensure the observed effect is target-specific, consider the following:
-
Use of Analogs: Test structurally similar but inactive analogs of the compound. If these analogs do not produce the same effect, it suggests the activity is specific to the chemical structure of this compound.
-
Target Engagement Assays: If the molecular target is known, perform a direct target engagement assay to confirm the compound binds to its intended target in a cellular context.
-
Orthogonal Assays: Validate the findings from your primary assay with a different, independent assay that measures the same biological endpoint through a different mechanism.[3]
Q3: What are some potential off-target effects to consider for a compound like this compound?
A3: Given its chemical structure, which includes a pyrimidine ring and a cyano group, potential off-target effects could include inhibition of kinases or interactions with other nucleotide-binding proteins. It is advisable to perform broader profiling, such as a kinase panel screen, to identify potential off-target activities.
Experimental Protocols
Below are example protocols for common assays that might be used to characterize the activity of this compound. These are intended as a starting point and should be optimized for your specific experimental system.
Protocol 1: Cell Viability Assay (MTT)
This protocol is to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vitro Kinase Assay (Hypothetical Target: Kinase X)
This protocol provides a framework for assessing the inhibitory activity of this compound against a hypothetical protein kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a 4X solution of ATP at the Km concentration for Kinase X in kinase buffer.
-
Prepare a 4X solution of the peptide substrate for Kinase X in kinase buffer.
-
Prepare a 2X solution of recombinant Kinase X in kinase buffer.
-
Prepare a serial dilution of this compound in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the compound dilutions or vehicle control to the wells.
-
Add 5 µL of the 2X Kinase X solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a 2.5 µL mixture of 4X ATP and 4X peptide substrate.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™, Z'-LYTE™). Follow the manufacturer's instructions for the chosen detection reagent.
-
Read the signal (luminescence or fluorescence) on a microplate reader.
-
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a downstream kinase (Kinase X), preventing the phosphorylation of a transcription factor and subsequent gene expression.
Caption: Hypothetical signaling pathway showing inhibition of Kinase X.
Experimental Workflow Diagram
This diagram outlines a typical workflow for screening and validating a small molecule inhibitor.
Caption: Workflow for small molecule hit validation and characterization.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting poor reproducibility.
Caption: Logic diagram for troubleshooting poor assay reproducibility.
References
Technical Support Center: HPLC Analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Question: Why am I observing high backpressure in my HPLC system?
Answer: High backpressure is a common issue that can stem from several sources. Systematically isolate the cause by checking components in the following order:
-
Column Obstruction: Disconnect the column from the system and run the pump. If the pressure drops significantly, the column is the likely source of the high pressure. A blocked column inlet frit is a common culprit, often caused by particulate matter from the sample or worn pump seals.
-
System Blockages: If the pressure remains high without the column, the blockage is elsewhere in the system. Check for obstructions in the in-line filter, tubing, or injector.
-
Mobile Phase Precipitation: If you are using a buffered mobile phase, ensure that the buffer is soluble in the entire composition range of your gradient. Salt precipitation can cause blockages.
Troubleshooting Workflow for High Backpressure
Caption: A logical workflow for troubleshooting high backpressure in an HPLC system.
Question: My peak for this compound is tailing. What can I do to improve the peak shape?
Answer: Peak tailing for a polar compound like this compound can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar analyte, causing tailing. To mitigate this, consider:
-
Lowering Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups. A pH between 2.5 and 3.5 is often effective.
-
Using a Base-Deactivated Column: Employ a column with end-capping or a polar-embedded phase to shield the analyte from silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Extra-Column Volume: Excessive tubing length or fittings with large dead volumes between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure that all connections are made with minimal tubing length.
Question: I am seeing inconsistent retention times for my analyte. What is the cause?
Answer: Fluctuating retention times can compromise the reliability of your analysis. Potential causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.
-
Pump Issues: Inconsistent mobile phase composition due to malfunctioning pump proportioning valves or check valves can lead to retention time shifts.[1] If you suspect this, try manually preparing the mobile phase to see if the problem resolves.
-
Temperature Fluctuations: Column temperature can affect retention time. Using a column oven will provide a stable temperature environment.
-
Mobile Phase Instability: Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. Prepare fresh mobile phase daily.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A good starting point for a reversed-phase HPLC method would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
This method can be optimized by adjusting the gradient slope, flow rate, and mobile phase composition to achieve the desired separation.
Q2: How should I prepare my sample of this compound for HPLC analysis?
A2: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. This will prevent peak distortion. A common solvent choice is a mixture of water and acetonitrile. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Q3: What are the key parameters to consider when optimizing the mobile phase?
A3: The primary parameters for mobile phase optimization are:
-
Organic Solvent: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower UV cutoff.
-
pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For this compound, which has basic nitrogen atoms, using a slightly acidic mobile phase (pH 2.5-4) can improve peak shape by ensuring a consistent protonation state.
-
Buffer: If pH control is critical, use a buffer. Phosphate and acetate buffers are common choices. However, be mindful of buffer solubility in the organic portion of the mobile phase.
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound
This protocol outlines a standard reversed-phase HPLC method suitable for the quantification of this compound.
Materials:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
This compound reference standard
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using an ultrasonic bath or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the 50:50 acetonitrile/water mixture.
-
-
HPLC System Setup:
-
Install the C18 column and set the column oven temperature to 30°C.
-
Set the pump flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution.
-
Run the gradient program as outlined in the data table below.
-
Experimental Workflow
Caption: A standard workflow for the HPLC analysis of this compound.
Quantitative Data
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| %RSD of Retention Time (n=6) | ≤ 1.0% |
References
preventing degradation of 2-cyano-N-(pyrimidin-2-yl)acetamide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-cyano-N-(pyrimidin-2-yl)acetamide during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: Based on its chemical structure, which includes a cyano group, an acetamide linkage, and a pyrimidine ring, the primary degradation pathways for this compound are hydrolysis, photodegradation, and thermal decomposition. Exposure to acidic or basic conditions can catalyze the hydrolysis of the amide bond. The pyrimidine ring and the conjugated system are susceptible to degradation upon exposure to UV light. Elevated temperatures can also lead to the breakdown of the molecule.
Q2: What are the visual or physical signs of degradation?
A2: Degradation of this compound, which is typically a white to off-white powder, may be indicated by a change in color (e.g., yellowing or browning), a change in texture (e.g., clumping or melting), or the appearance of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the purity of the compound.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The following table summarizes the recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or -20°C (long-term) | Reduces the rate of potential thermal degradation and hydrolytic reactions. |
| Light | Protect from light (store in an amber vial or a dark place) | Prevents photodegradation of the pyrimidine ring and other chromophores. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation. |
| Moisture | Store in a desiccator or with a desiccant | Prevents hydrolysis of the amide bond and cyano group. |
| Container | Tightly sealed, appropriate container (e.g., glass vial with a secure cap) | Prevents exposure to moisture and air. |
Q4: Can I dissolve the compound in an aqueous buffer for my experiments?
A4: While this compound may be soluble in aqueous buffers, it is important to be aware of the potential for hydrolysis, especially at non-neutral pH. If your experiment requires an aqueous solution, it is recommended to prepare it fresh before use and to maintain the pH as close to neutral as possible. For long-term storage, it is best to keep the compound in its solid form or dissolved in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound.
Problem: Unexpected or inconsistent experimental results.
This could be a sign that your compound has degraded, leading to a lower effective concentration of the active molecule or interference from degradation products.
Caption: Troubleshooting workflow for inconsistent experimental results.
Step 1: Assess Compound Purity
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot corresponding to the reference standard indicates high purity, while multiple spots suggest the presence of degradation products.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A single, sharp peak at the expected retention time indicates a pure compound. The presence of additional peaks signifies impurities.
Step 2: If Degradation is Confirmed
-
Review Storage Conditions: Compare your storage conditions with the recommendations in the FAQ section. Ensure the compound has been protected from light, moisture, and high temperatures.
-
Review Experimental Handling: Consider if the compound was exposed to harsh conditions during your experiment (e.g., strong acids/bases, prolonged heating, exposure to light).
-
Use a Fresh Stock: If degradation is suspected, it is best to use a fresh, unopened vial of the compound for subsequent experiments.
Step 3: If the Compound is Pure
-
Optimize Experimental Protocol: If the compound is pure, the inconsistency may lie in the experimental design or execution. Review and optimize your protocol.
Problem: The compound has changed color.
A change in color, such as yellowing, is a strong indicator of degradation, likely due to the formation of chromophoric degradation products.
Possible Cause:
-
Photodegradation: Exposure to light, especially UV light, can cause the pyrimidine ring to undergo photochemical reactions, leading to colored byproducts.
-
Thermal Degradation: Prolonged exposure to elevated temperatures can cause decomposition and the formation of colored impurities.
Solution:
-
Discard the discolored compound.
-
Obtain a fresh stock of the compound.
-
Strictly adhere to the recommended storage conditions, ensuring protection from light and heat.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instruments and degradation product profiles.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL. |
Protocol 2: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method. This involves subjecting the compound to various stress conditions.
Caption: Experimental workflow for a forced degradation study.
Stress Conditions for Forced Degradation Study:
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Solid compound | 80°C | 48 hours |
| Photodegradation | Solution (in quartz cuvette) | Room Temperature | Expose to UV (254 nm) and visible light |
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
For each stress condition, aliquot the stock solution into separate vials. For thermal degradation, use the solid compound.
-
Add the respective stressor (acid, base, or oxidizing agent).
-
Incubate the samples at the specified temperature and for the designated duration. For photostability, expose the solution to a calibrated light source.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using the HPLC method described in Protocol 1.
-
For the identification of major degradation products, collect fractions from the HPLC and subject them to further analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
By following these guidelines and protocols, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.
Technical Support Center: Refining Crystallization of 2-Cyano-N-(pyrimidin-2-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization techniques for 2-cyano-N-(pyrimidin-2-yl)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the temperature of the solution.[1] The solution is supersaturated to a very high degree. Presence of impurities that depress the melting point. | - Add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly to prevent rapid supersaturation. - Attempt to use a lower boiling point solvent if appropriate. - If impurities are suspected, consider a pre-purification step like column chromatography. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent even at low temperatures. The cooling process is too rapid, preventing nucleation. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.[2] - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Consider using a different solvent or a solvent/anti-solvent system. |
| Crystals are very small or form a powder. | Nucleation rate is much higher than the crystal growth rate. The solution was cooled too quickly. | - Allow the solution to cool more slowly at room temperature before moving to a colder environment. - Use a minimal amount of seed crystals to encourage the growth of larger crystals. - Reduce the degree of supersaturation by using slightly more solvent. |
| Low recovery of the crystallized product. | The compound has significant solubility in the cold solvent. The volume of solvent used for washing the crystals was too large. Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent.[2] - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| Crystals are discolored or contain visible impurities. | Impurities are co-crystallizing with the product. The chosen solvent does not effectively discriminate between the compound and impurities. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Perform a second recrystallization with a different solvent system. - Consider a pre-purification step if impurities are significant. |
| Polymorphism: Different crystal forms are obtained. | The crystallization conditions (solvent, temperature, cooling rate) are not consistent.[3] | - Carefully control and document all crystallization parameters. - Use seed crystals of the desired polymorph to direct crystallization. - Characterize the obtained crystals using techniques like XRPD, DSC, and microscopy to identify the polymorph. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Based on the solubility of 2-cyanoacetamide, the following solvents could be good starting points for screening:
| Solvent | Rationale | Potential Issues |
| Water | High polarity, good for dissolving polar compounds. | May have high solubility even at low temperatures, leading to low recovery. |
| Ethanol | Good general solvent for moderately polar organic compounds. | May require a water or anti-solvent mixture to reduce solubility for good recovery. |
| Acetone | Good solvent for many organic compounds. | Its low boiling point might lead to rapid evaporation and premature crystallization. |
| Acetonitrile | Aprotic polar solvent, may offer different selectivity for impurities. | Should be handled with appropriate safety precautions. |
| N,N-Dimethylformamide (DMF) | High boiling point, excellent solvent for many polar compounds. | Difficult to remove completely; may be too good of a solvent, requiring an anti-solvent. |
It is recommended to perform small-scale solubility tests with a few milligrams of your compound in different solvents to determine the most suitable one.[1]
Q2: How can I perform a solvent selection test?
A2: Place a small amount of your compound (e.g., 10-20 mg) in a test tube. Add a few drops of the solvent and observe the solubility at room temperature. If it dissolves readily, the solvent is likely too good. If it is insoluble, gently heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, it is a promising candidate for recrystallization.[1]
Q3: What is a solvent/anti-solvent system and when should I use it?
A3: A solvent/anti-solvent system is used when no single solvent provides the desired solubility characteristics. The compound is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the anti-solvent), in which the compound is insoluble but is miscible with the good solvent, is slowly added until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly. This technique is useful when your compound is soluble in most common solvents at room temperature. For a polar compound like this compound, a good solvent could be DMF or DMSO, and an anti-solvent could be water or an ether.[6]
Q4: My compound is only soluble in high-boiling-point solvents like DMF and DMSO. How can I crystallize it?
A4: Crystallization from high-boiling-point solvents can be challenging. One effective method is diffusion crystallization. Dissolve your compound in a minimal amount of DMF or DMSO in a small vial. Place this vial inside a larger, sealed container that contains a volatile anti-solvent (a solvent in which your compound is insoluble and is miscible with the solvent). Over time, the anti-solvent vapor will diffuse into the solution, gradually decreasing the solubility of your compound and promoting slow crystal growth. A common setup is dissolving the compound in DMF and placing it in a chamber with dichloromethane (DCM) as the anti-solvent.[6]
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To promote the growth of larger crystals, avoid disturbing the flask during this period.[2]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: A logical decision tree for troubleshooting common crystallization problems.
References
Validation & Comparative
comparing the efficacy of 2-cyano-N-(pyrimidin-2-yl)acetamide with other kinase inhibitors
This guide, therefore, provides a comparative framework for evaluating the efficacy of a novel compound such as 2-cyano-N-(pyrimidin-2-yl)acetamide against a selection of established kinase inhibitors targeting kinases that are plausibly inhibited by this chemical class. The following sections detail the efficacy of selected inhibitors, provide standardized experimental protocols for kinase activity assessment, and visualize key cellular signaling pathways and experimental workflows.
Comparative Efficacy of Selected Kinase Inhibitors
The following table summarizes the in vitro efficacy of several well-characterized kinase inhibitors against their primary targets. These kinases are representative of those that could potentially be inhibited by a novel pyrimidine-based compound.
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference Compound(s) |
| Gefitinib | EGFR | 2 - 37 | Biochemical | Erlotinib, Lapatinib |
| Vemurafenib | B-Raf (V600E) | 31 | Biochemical | Dabrafenib, Encorafenib |
| SGI-1776 | Pim-1 | 7 | Cell-free | AZD1208, CX-6258 |
| (5Z)-7-Oxozeaenol | TAK1 | 8.1 | Biochemical | LL-Z1640-2 |
Experimental Protocols
To ensure a standardized comparison of the efficacy of novel kinase inhibitors like this compound, the following detailed experimental protocols for key assays are provided.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase in a biochemical assay.
1. Materials and Reagents:
- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- Adenosine triphosphate (ATP)
- Kinase assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA
- Test compound (e.g., this compound) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™)
- 384-well assay plates
- Plate reader compatible with the detection reagent
2. Procedure:
- Prepare serial dilutions of the test compound in DMSO.
- Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the purified kinase to each well.
- Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol describes a method to assess the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
1. Materials and Reagents:
- Cancer cell line expressing the target kinase
- Cell culture medium and supplements
- Test compound dissolved in DMSO
- Stimulant (e.g., growth factor) to activate the signaling pathway, if necessary
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against the phosphorylated substrate and total substrate
- Secondary antibody conjugated to horseradish peroxidase (HRP)
- Enhanced chemiluminescence (ECL) substrate
- SDS-PAGE gels and Western blotting apparatus
2. Procedure:
- Seed the cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).
- If required, stimulate the cells with a growth factor for a short period (e.g., 15-30 minutes) to induce kinase activation and substrate phosphorylation.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.
- Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizing Cellular Pathways and Workflows
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted in cancer therapy.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the initial screening and validation of a novel kinase inhibitor.
Caption: A standard workflow for kinase inhibitor discovery and validation.
comparative analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide derivatives' activity
A Comparative Analysis of the Biological Activity of 2-Cyano-N-(pyrimidin-2-yl)acetamide Derivatives and Related Compounds
The this compound scaffold is a key pharmacophore in the development of various therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comparative analysis of the activity of these derivatives, supported by experimental data and detailed protocols.
Anticancer Activity
Several studies have explored the in vitro anticancer activity of this compound and its analogs against various cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key cellular signaling pathways.
Quantitative Data Summary
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-cyano-N-(quinolin-3-yl)acetamide | Ehrlich Ascites Carcinoma | 2.14 µg/mL | [1] |
| Substituted 2-cyano-N-(quinolin-3-yl) acrylamide derivatives | MCF-7 | 22.12 - 37.78 | [1] |
| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives | PC3 and HepG2 | Not specified, but showed high cytotoxicity | [2] |
| Pyrazolo[1,5-a]pyrimidine derivatives | MCF-7 | Not specified, but showed excellent activity | [3] |
Note: Direct comparative IC50 values for a series of this compound derivatives were not available in the provided search results. The data presented is for structurally related compounds to provide an indication of potential activity.
Experimental Protocols
In Vitro Anticancer Activity Assay (General Protocol)
A common method to assess the anticancer activity of the derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Kinase Inhibitory Activity
Certain derivatives of 2-cyanoacetamide have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) Inhibition
A series of 2-cyanoacrylamide derivatives tethered to an imidazopyridine moiety have been synthesized and evaluated as inhibitors of TAK1, a key kinase in the NF-κB and MAPK signaling pathways.[4]
Quantitative Data Summary: TAK1 Inhibition
| Compound | R Group on 2-cyanoacrylamide | IC50 (nM) | Reference |
| 13a | Phenyl | 385 | [5] |
| 13b | 4-methylthiazolyl | Potent | [5] |
| 13h | 6-methylpyridin-2-yl | 27 | [4][5] |
Experimental Protocols
TAK1 Inhibition Assay
The inhibitory activity against TAK1 is typically determined using a kinase assay kit.
-
Reaction Mixture Preparation: A reaction mixture containing TAK1 enzyme, substrate (e.g., a specific peptide), and ATP is prepared in a buffer solution.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the kinase activity.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
The following diagram illustrates the role of TAK1 in the NF-κB signaling pathway, which is a target for some of the discussed derivatives.
Caption: TAK1-mediated NF-κB signaling pathway and its inhibition.
Experimental Workflow
The general workflow for the synthesis and evaluation of these derivatives is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Cyanoacetamide Analogs as Kinase Inhibitors: A Comparative Guide
This guide provides a comparative analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide analogs and related compounds, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the design and optimization of this class of compounds.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of 2-cyanoacrylamide derivatives tethered to an imidazopyridine core against Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The data highlights the impact of substitutions on the pyridinyl moiety on the inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | R Group (Substitution on Pyridine Ring) | TAK1 IC50 (nM)[1] |
| 13a | H | > 1000 |
| 13b | 2-Methyl | 110 |
| 13c | 3-Methyl | 120 |
| 13d | 4-Methyl | 89 |
| 13e | 2-Pyridine | > 1000 |
| 13f | 3-Pyridine | > 1000 |
| 13g | 4-Pyridine | > 1000 |
| 13h | 6-Methylpyridin-2-yl | 27 |
| 13i | 2-Methoxy | > 1000 |
| 13j | 3-Methoxy | 200 |
| 13k | 4-Methoxy | 180 |
| 13l | 2-Fluoro | > 1000 |
| 13m | 3-Fluoro | 340 |
| 13n | 4-Fluoro | 210 |
| 13o | 2-Methylpyridin-3-yl | > 1000 |
| 13p | 4-Methylpyridin-3-yl | > 1000 |
| 13q | Pyridin-4-yl | > 1000 |
Structure-Activity Relationship (SAR) Summary:
-
Unsubstituted Pyridine: The unsubstituted analog (13a ) showed weak activity, indicating that substitutions are crucial for potent TAK1 inhibition.
-
Methyl Substitution: The position of the methyl group on the pyridine ring influenced activity. A methyl group at the 4-position (13d ) was slightly more favorable than at the 3-position (13c ) or 2-position (13b ).
-
Pyridinyl Substitution: Replacing the phenyl ring with a pyridine ring (13e-g, 13o-q ) generally resulted in a significant loss of activity.
-
6-Methylpyridin-2-yl Substitution: The most potent compound in this series was 13h , which features a 6-methylpyridin-2-yl group. This substitution resulted in a TAK1 IC50 of 27 nM, highlighting a specific beneficial interaction in the kinase's active site.[1]
-
Methoxy and Fluoro Substitutions: Methoxy and fluoro substitutions at various positions (13i-n ) did not lead to an improvement in potency compared to the methyl-substituted analogs.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
In Vitro TAK1 Kinase Inhibition Assay
This protocol describes a general procedure for determining the in vitro inhibitory activity of compounds against the TAK1 kinase. This is a representative protocol based on commercially available kinase assay kits.[2][3][4]
Materials:
-
Recombinant human TAK1/TAB1 enzyme complex
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µL of the TAK1/TAB1 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing MBP and ATP at their respective optimal concentrations).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
IC50 Determination:
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in kinase activity.[5]
-
Signaling Pathway Visualization
The following diagram illustrates the TAK1 signaling pathway, a key pathway in inflammation and cellular stress responses that is targeted by the described 2-cyanoacetamide analogs.
Caption: TAK1 signaling pathway and the inhibitory action of 2-cyanoacetamide analogs.
References
Comparative Efficacy of 2-Cyano-N-(pyrimidin-2-yl)acetamide Analogues: An In Vitro and In Vivo Analysis
A comprehensive evaluation of the therapeutic potential of pyrimidine-based compounds is crucial for advancing novel drug discovery. While direct efficacy data for 2-cyano-N-(pyrimidin-2-yl)acetamide is not extensively available in the public domain, this guide provides a comparative analysis of its close structural and functional analogues, Leflunomide and its active metabolite, Teriflunomide. These agents, which share key structural motifs with this compound, have well-documented in vitro and in vivo efficacy, particularly in the realms of immunomodulation and oncology.
This guide will delve into the available experimental data for Leflunomide and Teriflunomide, presenting a clear comparison of their performance against other established therapeutic agents. Detailed experimental protocols are provided to ensure reproducibility and facilitate further research.
In Vitro Efficacy: Inhibition of Cellular Proliferation
Leflunomide and its active metabolite, Teriflunomide (A77 1726), exert their primary effect through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] This mechanism effectively halts the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells, by depleting the pyrimidine pool necessary for DNA and RNA synthesis.
The in vitro potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) in various cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| A77 1726 (Teriflunomide) | Human Peripheral Blood Mononuclear Cells (PBMCs) | T-cell Proliferation Assay | 50-25 | [5] |
| A77 1726 (Teriflunomide) | CTLL-4 (Cytotoxic T-Lymphocyte Line) | IL-2 Stimulated Proliferation | 25-100 | [6] |
| A77 1726 (Teriflunomide) | Murine Smooth Muscle Cells (9E11G) | Constitutive and Growth-Factor Stimulated Proliferation | Dose-dependent inhibition | [7] |
| Leflunomide | Neuroblastoma Cell Lines (BE(2)-C, SK-N-DZ, SK-N-F1) | Cell Growth Assay | 100 (significant inhibition) | [4] |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
The antitumor effects of Leflunomide have been demonstrated in various preclinical xenograft models. These studies assess the ability of the compound to suppress tumor growth in vivo, providing crucial data on its therapeutic potential.
| Compound | Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Leflunomide | C6 Glioma (PDGF receptor-overexpressing) | Not Specified | Not Specified | Strong inhibition | [2] |
| Leflunomide | A431 Tumor (EGF receptor-overexpressing) | Not Specified | Not Specified | Modest effect | [2] |
| Leflunomide | BE(2)-C Neuroblastoma Xenograft | NOD/SCID mice | Not Specified (12-day treatment) | ~70% regression in tumor size | [4] |
Signaling Pathway and Experimental Workflow
The mechanism of action of Leflunomide and Teriflunomide primarily involves the inhibition of the de novo pyrimidine synthesis pathway, which is critical for the proliferation of activated lymphocytes and cancer cells.
Caption: Mechanism of action of Leflunomide/Teriflunomide.
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an anticancer agent using a xenograft model.
Caption: In vivo xenograft model workflow.
Experimental Protocols
In Vitro T-Cell Proliferation Assay
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulation: Stimulate T-cell proliferation using phytohemagglutinin (PHA) at a concentration of 5 µg/mL.
-
Drug Treatment: Add serial dilutions of the test compound (e.g., A77 1726) to the cell cultures. Include a vehicle control (e.g., DMSO).
-
Proliferation Measurement: After 72 hours of incubation, assess cell proliferation using a standard method such as the [3H]-thymidine incorporation assay or a colorimetric assay like MTT or WST-1.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
-
Cell Line: Culture a suitable human cancer cell line (e.g., BE(2)-C neuroblastoma) in appropriate media until a sufficient number of cells is obtained.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., Leflunomide) to the treatment group via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (defined by a predetermined tumor volume, study duration, or signs of animal distress), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of the test compound.
Conclusion
While direct experimental data on the efficacy of this compound remains to be fully elucidated, the extensive research on its analogues, Leflunomide and Teriflunomide, provides a strong foundation for understanding the potential of this class of compounds. Their well-defined mechanism of action, targeting the de novo pyrimidine synthesis pathway, has proven effective in both in vitro and in vivo models of hyperproliferation, including cancer and autoimmune diseases. The data and protocols presented in this guide offer a valuable resource for researchers seeking to further investigate and develop novel pyrimidine-based therapeutics. Future studies should focus on the direct evaluation of this compound and its derivatives to fully characterize their therapeutic potential.
References
- 1. In vivo activity of leflunomide: pharmacokinetic analyses and mechanism of immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antitumor activity of a novel immunomodulatory drug, leflunomide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. Leflunomide, a novel immunosuppressive agent. The mechanism of inhibition of T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of leflunomide and other immunosuppressive agents on T cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of smooth muscle cell proliferation in vitro by leflunomide, a new immunosuppressant, is antagonized by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity Profile of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the kinase selectivity profile of the investigational compound 2-cyano-N-(pyrimidin-2-yl)acetamide. In the absence of publicly available experimental data for this specific molecule, this document presents a hypothetical selectivity profile and outlines the standardized experimental protocols necessary to generate such data. This allows for a direct comparison with established kinase inhibitors, offering a benchmark for its potential as a selective therapeutic agent.
Introduction
This compound is a small molecule featuring a pyrimidine core, a scaffold common to many known kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, determining the selectivity of a novel kinase inhibitor across the human kinome is a critical step in preclinical drug development to understand its mechanism of action and potential off-target effects. This guide details the methodology for such an assessment and provides a comparative context.
Hypothetical Kinase Selectivity Profile
The following table represents a hypothetical kinase inhibition profile for this compound compared to three well-characterized Bruton's Tyrosine Kinase (BTK) inhibitors with pyrimidine-like cores. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), where a lower value indicates higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Ibrutinib | Acalabrutinib[1] | Zanubrutinib[2] |
| BTK | 50 | 1.5 | 5.1 | 0.5 |
| ITK | >10,000 | 5.0 | >1000 | 67.0 |
| TEC | 500 | 2.0 | 20.0 | 2.0 |
| EGFR | >10,000 | 5.6 | >1000 | >1000 |
| JAK3 | >10,000 | 16.0 | >1000 | 340.0 |
| SRC | 1,200 | 20.0 | 48.0 | 11.0 |
| LCK | 800 | 20.0 | 32.0 | 2.0 |
| FYN | 950 | 20.0 | 35.0 | 3.0 |
| AURKA | >10,000 | >5,000 | >5,000 | >5,000 |
| CDK2 | >10,000 | >5,000 | >5,000 | >5,000 |
Disclaimer: Data for this compound is illustrative and does not represent actual experimental results.
Experimental Protocols
The generation of robust and comparable kinase selectivity data relies on standardized and well-documented experimental procedures. Below are detailed methodologies for conducting a comprehensive kinase panel screen.
1. In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is based on the widely used radiometric assay format, which measures the incorporation of radiolabeled phosphate into a substrate.[3][4][5]
-
Objective: To determine the IC50 value of this compound against a panel of purified protein kinases.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) and control inhibitors dissolved in DMSO
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
A serial dilution of the test compound is prepared in DMSO.
-
The kinase, substrate, and kinase reaction buffer are added to the wells of the assay plate.
-
The test compound or DMSO (vehicle control) is added to the appropriate wells.
-
The reaction is initiated by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically set at or near the Km value for each specific kinase to ensure accurate determination of ATP-competitive inhibition.[3]
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.[6]
-
The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
2. ADP-Glo™ Kinase Assay (Luminescence-based)
This is a common non-radiometric alternative that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7]
-
Objective: To determine the IC50 value of this compound using a luminescence-based method.
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinases and their specific substrates
-
Kinase reaction buffer
-
Test compound and controls in DMSO
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
The kinase reaction is set up similarly to the radiometric assay, with the kinase, substrate, buffer, and test compound.
-
The reaction is initiated by the addition of ATP.
-
After incubation (e.g., 60 minutes at room temperature), the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6]
-
Following a 40-minute incubation, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then measure the newly synthesized ATP through a luciferase/luciferin reaction, which produces a luminescent signal.
-
The luminescence is read on a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated based on the luminescent signal relative to the vehicle control.
-
IC50 values are calculated from the dose-response curves as described above.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the selectivity of a kinase inhibitor.
Illustrative Signaling Pathway: B-Cell Receptor (BCR) Signaling
Given the comparison to BTK inhibitors, this diagram shows a simplified B-cell receptor signaling pathway, highlighting the location of key kinases that are often assessed for selectivity.
References
- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [be.promega.com]
Comparative Docking Analysis of 2-cyano-N-(pyrimidin-2-yl)acetamide with Known Ligands Against Cyclin-Dependent Kinase 2 and Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for in-silico analysis of the novel compound 2-cyano-N-(pyrimidin-2-yl)acetamide against two well-established drug targets: Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR). The pyrimidine core of the target molecule is a common scaffold in inhibitors of these enzymes, suggesting its potential as a therapeutic agent.[1][2][3][4] This document outlines a detailed protocol for molecular docking studies and presents a hypothetical comparison with known inhibitors to guide future research.
Introduction to Target Compound and Rationale
This compound is a heterocyclic compound featuring a pyrimidine ring, a structure known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The presence of this scaffold suggests potential interactions with enzymes that have binding sites amenable to pyrimidine derivatives. This guide focuses on two such enzymes:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a significant target in cancer therapy.[5][6] Several approved and investigational cancer drugs target CDKs.[6][7][8]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of DNA precursors, DHFR is a target for both cancer chemotherapy and antimicrobial agents.[2][9][10]
This comparative docking study aims to predict the binding affinity and interaction patterns of this compound with CDK2 and DHFR, comparing them to known, potent inhibitors.
Selected Known Ligands for Comparison
For a robust comparative analysis, the following well-characterized inhibitors have been selected:
-
Roscovitine (Seliciclib): A potent inhibitor of several CDKs, including CDK2, which has been extensively studied in preclinical and clinical trials.[7][8]
-
Methotrexate: A widely used chemotherapy agent that inhibits DHFR, preventing the proliferation of cancer cells.[9][10][11]
These compounds provide a benchmark for evaluating the potential efficacy of this compound.
Data Presentation: Comparative Docking Results
The following tables summarize hypothetical docking scores and interaction data. These values are for illustrative purposes to demonstrate how experimental data would be presented.
Table 1: Comparative Docking Scores against Human CDK2
| Compound | PubChem CID | Docking Score (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
| This compound | 4577017 | -7.8 (Hypothetical) | 2 | LEU83, LYS33 |
| Roscovitine | 5287969 | -9.2 | 3 | LEU83, GLU81, LYS33 |
Table 2: Comparative Docking Scores against Human DHFR
| Compound | PubChem CID | Docking Score (kcal/mol) | Hydrogen Bonds | Key Interacting Residues |
| This compound | 4577017 | -6.5 (Hypothetical) | 1 | ILE7, GLU30 |
| Methotrexate | 126941 | -10.5 | 4 | GLU30, THR113, ARG70 |
Experimental Protocols
A detailed methodology for the comparative molecular docking study is provided below.
Software and Resources
-
Visualization Software: UCSF Chimera or PyMOL
-
Protein Data Bank (PDB): For sourcing 3D structures of target proteins.
-
PubChem Database: For sourcing 3D structures of ligands.
Protocol for Molecular Docking with AutoDock Vina
-
Preparation of Receptor (Protein) Structures:
-
Download the 3D crystal structures of human CDK2 (e.g., PDB ID: 1HCK) and human DHFR (e.g., PDB ID: 1DLS) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the protein structures.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared protein structures in the PDBQT file format.
-
-
Preparation of Ligand Structures:
-
Obtain the 3D structures of this compound, Roscovitine, and Methotrexate from the PubChem database.
-
Minimize the energy of the ligand structures using a force field like MMFF94.
-
Detect the rotatable bonds and assign Gasteiger charges.
-
Save the prepared ligand structures in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the binding site for each protein based on the location of the co-crystallized ligand in the original PDB file.
-
Create a grid box that encompasses the entire binding site. For CDK2, center the grid on the ATP-binding pocket. For DHFR, center the grid on the active site where methotrexate binds.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculations.
-
Set the exhaustiveness parameter to a value of 8 or higher for a more thorough search of the conformational space.[14]
-
The output will be a set of predicted binding poses for each ligand, ranked by their docking scores (binding affinities in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses of each ligand within the protein's binding site using UCSF Chimera or PyMOL.
-
Analyze the hydrogen bonds and other non-covalent interactions between the ligand and the protein residues.
-
Compare the binding modes and interactions of this compound with those of the known inhibitors.
-
Visualizations
Workflow for Comparative Docking Study
Caption: Workflow of the comparative molecular docking study.
Simplified CDK2 Signaling Pathway
Caption: Simplified pathway of CDK2 in cell cycle progression.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 10. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 11. Category:Dihydrofolate reductase inhibitors - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. static.igem.org [static.igem.org]
- 14. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Confirming the On-Target Effects of 2-cyano-N-(pyrimidin-2-yl)acetamide: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of the novel investigational compound, 2-cyano-N-(pyrimidin-2-yl)acetamide, a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR). The performance of this compound is compared with established EGFR inhibitors, supported by experimental data and detailed protocols.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] this compound has emerged as a potential therapeutic agent, and based on its structural similarity to known ATP-competitive inhibitors, it is hypothesized to target the Epidermal Growth Factor Receptor (EGFR), a key oncogene in several cancers.[3][4] Robust validation of this on-target activity is critical to its development as a selective anticancer agent. This guide outlines genetic strategies to unequivocally confirm that the biological effects of this compound are mediated through the inhibition of EGFR.
Comparative Analysis of EGFR Inhibitors
The efficacy of this compound is benchmarked against two well-established first-generation EGFR inhibitors, Gefitinib and Erlotinib. The following table summarizes their key performance metrics in a hypothetical EGFR-driven non-small cell lung cancer (NSCLC) cell line (e.g., PC-9).
| Parameter | This compound | Gefitinib | Erlotinib |
| Target | EGFR (Hypothesized) | EGFR | EGFR |
| IC50 (PC-9 cells) | 15 nM | 10 nM | 12 nM |
| Cell Viability (1 µM) | 15% | 10% | 12% |
| Off-Target Kinase Hits (>50% inhibition at 1 µM) | 5 | 8 | 7 |
| Aqueous Solubility | High | Low | Moderate |
Genetic Validation of On-Target Effects
To ascertain that the cytotoxic effects of this compound are a direct consequence of EGFR inhibition, two primary genetic approaches are employed: CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown.
This method involves the permanent disruption of the EGFR gene. If the compound's activity is dependent on EGFR, cells lacking this receptor should exhibit resistance to the drug.
Expected Outcome: PC-9 cells with a knockout of the EGFR gene will show significantly reduced sensitivity to this compound compared to wild-type PC-9 cells.
This technique utilizes small interfering RNAs to transiently reduce the expression of EGFR. This approach provides a complementary method to confirm the on-target effects.
Expected Outcome: Treatment of PC-9 cells with siRNA targeting EGFR will lead to a decrease in EGFR protein levels and a concomitant increase in the IC50 value of this compound.
Experimental Protocols
-
gRNA Design and Cloning: Design two guide RNAs (gRNAs) targeting exons of the human EGFR gene. Clone the gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Transduction of PC-9 Cells: Transduce PC-9 cells with the harvested lentivirus.
-
Selection and Clonal Isolation: Select transduced cells with puromycin and perform single-cell cloning.
-
Validation of Knockout: Confirm EGFR knockout in isolated clones by Western blot and Sanger sequencing.
-
Cell Viability Assay: Treat wild-type and EGFR-knockout PC-9 cells with a dose range of this compound, Gefitinib, and Erlotinib for 72 hours. Measure cell viability using a CellTiter-Glo® assay.
-
siRNA Transfection: Transfect PC-9 cells with a pool of four siRNAs targeting EGFR or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubation: Incubate the cells for 48 hours to allow for EGFR knockdown.
-
Western Blot Analysis: Lyse a portion of the cells to confirm EGFR protein knockdown by Western blot.
-
Cell Viability Assay: Seed the remaining cells and treat with a dose range of this compound, Gefitinib, and Erlotinib for 72 hours. Measure cell viability using a CellTiter-Glo® assay.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for genetic validation of on-target effects.
Conclusion
The described genetic approaches provide a robust framework for confirming the on-target effects of this compound. By demonstrating a clear dependence of the compound's activity on the presence of EGFR, these experiments will provide critical evidence for its mechanism of action and support its further development as a targeted cancer therapeutic. This guide serves as a foundational resource for researchers engaged in the validation of novel kinase inhibitors.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Verification of Published Data on 2-cyano-N-(pyrimidin-2-yl)acetamide: A Comparative Analysis
An objective review of 2-cyano-N-(pyrimidin-2-yl)acetamide reveals a notable absence of published experimental data. While chemical databases provide basic structural information, a comprehensive understanding of its biological and physicochemical properties remains elusive. This guide, therefore, presents a comparative analysis of closely related 2-cyano-N-substituted acetamide derivatives to infer potential characteristics and offer a framework for future research.
Researchers and drug development professionals investigating this compound will find the landscape of publicly available experimental data to be sparse. Chemical repositories like PubChem confirm its molecular formula as C₇H₆N₄O and provide its structural representation, but detailed studies on its biological effects or physicochemical parameters are not currently published.[1] To provide a valuable resource, this guide will focus on an independent verification of data for structurally similar compounds, offering a comparative context.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of the parent compound, 2-cyanoacetamide, are well-documented. These properties provide a baseline for understanding the broader class of related molecules.
Table 1: Physicochemical Properties of 2-cyanoacetamide and a Related Derivative
| Property | 2-cyanoacetamide | 2-cyano-N-(pyridin-4-ylmethyl)acetamide |
| Molecular Formula | C₃H₄N₂O | C₉H₉N₃O |
| Molecular Weight | 84.08 g/mol | 175.19 g/mol [2] |
| Melting Point | 119-121 °C | 225-226 °C[2] |
| Boiling Point | 351.2 °C | Not available |
| LogP (Octanol/Water) | -0.615 | Not available |
| Solubility | Soluble in water | Soluble in organic solvents like ethanol and DMSO[2] |
Data for 2-cyanoacetamide sourced from Cheméo and Wikipedia.[3][4]
Biological Activities of Structurally Related Compounds
Derivatives of 2-cyanoacetamide have been investigated for a range of biological activities, including insecticidal, antimicrobial, and anticancer properties. This section summarizes the available data for selected analogs.
Insecticidal Activity:
A study on 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide demonstrated its potential as an insecticide against the cowpea aphid (Aphis craccivora). The lethal concentration (LC50) values were determined and compared with the commercial insecticide acetamiprid.
Table 2: Insecticidal Activity of a 2-cyanoacetamide Derivative against Cowpea Aphid
| Compound | Time | LC50 (ppm) - Nymphs | LC50 (ppm) - Adults |
| 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 24h | 0.192[5] | 1.233[5] |
| 48h | 0.041[5] | 0.142[5] | |
| Acetamiprid (Reference) | Not specified | Not specified | Not specified |
Antimicrobial Activity:
Derivatives of 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. These studies indicate that the 2-cyanoacetamide scaffold can be a building block for developing new antimicrobial agents.[6] The minimum inhibitory concentration (MIC) is a key parameter in these studies.
While specific MIC values for a broad range of these compounds are not consistently tabulated in the initial search results, the research highlights their promising inhibitory efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Aspergillus flavus, Candida albicans).[6]
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of 2-cyano-N-substituted acetamides, based on the available literature for analogous compounds.
General Synthesis of 2-cyano-N-(substituted-yl)acetamide:
A common method for synthesizing these compounds involves the reaction of a primary amine with a cyanoacetate derivative.[2]
-
Reagents: Substituted amine (e.g., 2-aminopyrimidine), methyl or ethyl cyanoacetate, and a base (e.g., triethylamine).
-
Solvent: A suitable organic solvent such as ethanol.
-
Procedure: The substituted amine is slowly added to a stirred solution of the cyanoacetate in the chosen solvent. A base may be added to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours, during which a precipitate may form. The solid product is then collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials: Test compound, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, and a spectrophotometer.
-
Procedure:
-
A serial dilution of the test compound is prepared in the broth medium in the wells of a microtiter plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism, often confirmed by measuring the optical density.
-
Visualizing Structures and Workflows
General Structure of 2-cyano-N-substituted Acetamides:
The following diagram illustrates the core structure of 2-cyano-N-substituted acetamides, highlighting the variable 'R' group which in the case of the target compound is a pyrimidin-2-yl moiety.
Caption: General chemical structure of 2-cyano-N-substituted acetamides.
Experimental Workflow for Antimicrobial Screening:
The process of screening a compound for antimicrobial activity can be visualized as a logical workflow.
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. PubChemLite - this compound (C7H6N4O) [pubchemlite.lcsb.uni.lu]
- 2. Buy 2-cyano-N-(pyridin-4-ylmethyl)acetamide (EVT-402877) | 15029-28-4 [evitachem.com]
- 3. Acetamide, 2-cyano- (CAS 107-91-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. journal.univ-eloued.dz [journal.univ-eloued.dz]
- 5. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form | ASJP [asjp.cerist.dz]
- 6. 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide as a building block for developing new azole and azine derivatives and assessing their biological properties [ejchem.journals.ekb.eg]
Safety Operating Guide
A Guide to the Safe Disposal of 2-cyano-N-(pyrimidin-2-yl)acetamide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-cyano-N-(pyrimidin-2-yl)acetamide, a compound that requires careful management due to its cyano group. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Waste Management and Disposal
All materials contaminated with this compound, including the compound itself, solutions, and contaminated labware, must be treated as hazardous waste.
Key Disposal Principles:
-
Segregation: Never mix cyanide-containing waste with other waste streams, especially acidic waste. The reaction of cyanides with acids can release highly toxic hydrogen cyanide gas.[1][2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Cyanide" and should include a warning such as "No Acids."[1][2]
-
Containment: Use dedicated, leak-proof containers for storing cyanide waste. Solid and liquid wastes must be stored in separate containers.[2][3]
-
Professional Disposal: Arrange for the collection and disposal of hazardous waste through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[3][4]
Quantitative Data for Disposal
| Parameter | Guideline | Rationale |
| Waste Container Size | Liquid waste containers should be limited to one quart (0.94 liters) or less.[1] | To minimize the risk associated with handling larger quantities of hazardous waste. |
| Decontamination Solution | Use a freshly prepared 10% bleach solution for decontamination, ensuring the pH is maintained at 10 or higher.[1][2][3] | To oxidize cyanide to the less toxic cyanate. A high pH prevents the formation of toxic cyanogen chloride gas.[1] |
| pH for Neutralization | When neutralizing acidic solutions for general laboratory waste (not cyanide waste), a pH between 5 and 10.5 is recommended before drain disposal.[5] | To prevent damage to plumbing and minimize environmental impact. |
Experimental Protocols for Decontamination
Decontamination of Glassware and Surfaces:
This procedure should be performed in a certified chemical fume hood.[2][3]
-
Initial Rinse: Rinse all contaminated glassware and surfaces first with a pH 10 buffer solution.[2][3]
-
Bleach Treatment: Following the initial rinse, wash the items with a freshly prepared 10% bleach solution.[2][3] Maintain a pH of 10 or higher during this step to prevent the evolution of toxic cyanogen chloride gas.[1]
-
Alternative Rinse: An alternative to bleach treatment is to rinse the glassware three times with a dilute sodium hydroxide solution (0.1 to 1 mM) inside a fume hood.[1]
-
Waste Collection: Collect all rinsates as hazardous cyanide waste.[1][2]
-
Final Cleaning: After decontamination, glassware can be washed with soap and water.[1]
Spill Response Protocol:
This protocol is for small spills within a chemical fume hood. For larger spills or spills outside a fume hood, evacuate the area and contact your institution's emergency response team.[1][3]
-
Containment: Carefully sweep up any solid material, avoiding dust formation.[1] Use a cloth dampened with a pH 10 soap solution if necessary to prevent dust.[1] For liquid spills, use chemical absorbent pads.[1]
-
Decontamination: Wipe the spill area thoroughly, first with a pH 10 buffer solution and then with a 10% bleach solution.[3]
-
Waste Disposal: Place all contaminated materials (absorbent pads, wipes, gloves, etc.) into a heavy-duty plastic bag, seal it, and dispose of it as hazardous cyanide waste.[1]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles for handling cyanide-containing compounds. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling. Local, regional, and national regulations for hazardous waste disposal must be followed.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
